Product packaging for 5-Methyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 824-52-2)

5-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B122866
CAS No.: 824-52-2
M. Wt: 132.16 g/mol
InChI Key: DJCJHFFRHKGOCQ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJHFFRHKGOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609018
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-52-2
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole), a key heterocyclic scaffold in medicinal chemistry. This document details its fundamental characteristics, provides standardized experimental protocols for their determination, and illustrates its role in relevant biological pathways.

Core Physicochemical Properties

This compound is a solid, sparingly soluble in water, and possesses a bicyclic aromatic structure that makes it a valuable building block in the design of bioactive molecules, particularly kinase inhibitors.[1] Its properties are summarized below.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Identifier
CAS Number824-52-2[1][2]
Molecular
Molecular FormulaC₈H₈N₂[2][3]
Molecular Weight132.16 g/mol [2][3]
Physical
AppearanceWhite to pale yellow solid[1]
Melting Point138-139 °C[1]
Boiling Point365.4 ± 15.0 °C (Predicted)[1]
Solubility
Water SolubilitySparingly soluble
Spectroscopic
Predicted ¹H NMRSee Table 2-
Predicted ¹³C NMRSee Table 3-
Predicted IRSee Table 4-
Predicted Mass SpecM⁺ = 132.07-
Acid-Base
pKaNot Experimentally Determined-
Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~10.0 - 11.0 br s 1H N1-H (Pyrrole)
~8.1 d 1H H6 (Pyridine)
~7.8 s 1H H4 (Pyridine)
~7.1 d 1H H2 (Pyrrole)
~6.4 d 1H H3 (Pyrrole)

| ~2.4 | s | 3H | C5-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~148.0 C7a
~144.0 C6
~129.0 C4
~127.0 C5
~121.0 C2
~115.0 C3a
~100.0 C3

| ~17.0 | C5-CH₃ |

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group
3400 - 3300 N-H Stretch (Pyrrole)
3100 - 3000 C-H Stretch (Aromatic)
2950 - 2850 C-H Stretch (Methyl)

| 1600 - 1450 | C=C and C=N Stretch (Aromatic rings) |

Biological Significance and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to mimic purines and form crucial hydrogen bond interactions with the hinge region of protein kinases.[4] Consequently, this compound serves as a core component in the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B).

Role as a Scaffold for FGFR Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers.[5] this compound derivatives have been developed as potent FGFR inhibitors.[5] The core scaffold typically binds to the ATP-binding pocket of the kinase, disrupting the downstream signaling cascade that promotes cell proliferation and survival.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG STAT STAT JAK->STAT SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene PKC PKC DAG->PKC PKC->Gene STAT->Gene Inhibitor 5-Methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

FGFR Signaling Pathway and Point of Inhibition.
Role as a Scaffold for PDE4B Inhibitors

Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a critical role in regulating inflammation and neuronal signaling. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can increase intracellular cAMP levels by blocking PDE4B activity, leading to downstream anti-inflammatory effects.

PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation PDE4B PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene Anti-inflammatory Gene Expression CREB->Gene Induces Inhibitor 5-Methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->PDE4B Inhibition

PDE4B-mediated cAMP Signaling and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties and a representative workflow for its synthesis and application.

Synthesis and Purification Workflow

A common synthetic route to 5-methyl-7-azaindole involves the cyclization of a substituted aminopyridine. The general workflow is depicted below.

Synthesis_Workflow start Start: 5-methyl-3- ((trimethylsilyl)alkynyl) pyridin-2-amine reagents Reagents: 1. NaH 2. NMP reaction Cyclization Reaction (Heat to 100 °C) start->reaction reagents->reaction quench Work-up: 1. Quench (NH₄Cl) 2. Extraction (EtOAc) reaction->quench purify Purification: Recrystallization quench->purify product Product: 5-Methyl-1H-pyrrolo [2,3-b]pyridine purify->product

General Synthetic Workflow for this compound.

A detailed experimental protocol for this synthesis is as follows[1]:

  • Add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (1.0 eq) and N-methylpyrrolidinone (NMP) to a dry, nitrogen-purged three-necked flask.

  • Cool the mixture in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil, ~1.2 eq) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 10-30 minutes, monitoring by TLC for the consumption of starting material.

  • Cool the mixture to room temperature.

  • Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic phases, wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound. Methodology (Thiele Tube Method):

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Seal one end of a capillary tube by heating it in a flame. Pack the powdered sample into the sealed end to a height of 2-3 mm by tapping the tube.

  • Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the thermometer and capillary in a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil). The rubber band must remain above the oil level.

  • Measurement: Gently heat the side arm of the Thiele tube with a small flame to create a convection current, ensuring uniform heating. The heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass liquefies (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be sharp (0.5-1.0 °C).

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer. Methodology (Shake-Flask Method):

  • Solvent Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

pKa Determination

Objective: To determine the acid dissociation constant(s) of the compound. Methodology (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if its aqueous solubility is low. A known concentration of an inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Apparatus Setup: Use a calibrated pH meter with a combination glass electrode and an automated titrator or a micro-burette. Maintain the sample at a constant temperature (e.g., 25 °C) and stir continuously under a nitrogen atmosphere to prevent CO₂ absorption.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate all basic sites. Subsequently, titrate this acidified solution with a standardized solution of a strong base (e.g., NaOH).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. The pKa corresponds to the pH at the half-equivalence point, where half of the compound is in its protonated form and half is in its neutral form. Specialized software can be used to calculate the pKa from the titration data, which is particularly useful for compounds with multiple pKa values or those in co-solvent systems.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined physicochemical properties that make it an attractive scaffold for drug discovery. Its role as a hinge-binding motif in kinase inhibitors for pathways such as FGFR and its utility in modulating enzymes like PDE4B highlight its therapeutic potential. The standardized protocols provided herein offer a robust framework for the characterization and application of this and similar molecules in a research and development setting.

References

An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-52-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a key pharmacophore and a versatile synthetic intermediate in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of this compound. Furthermore, it details its application in the synthesis of targeted therapeutics, particularly inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) signaling pathways, and includes relevant experimental protocols and pathway diagrams.

Core Compound Information

This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is characterized by a pyrrole ring fused to a pyridine ring, with a methyl group at the 5-position.[2] This methyl group influences the electronic properties and steric interactions of the molecule, which can be strategically utilized in drug design.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
CAS Number 824-52-2[3][4]
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Melting Point 138-139 °C[3]
Boiling Point (Predicted) 365.4 ± 15.0 °C[3]
Density (Predicted) 1.17 ± 0.1 g/cm³[3]
Appearance White to light yellow solid[1]
Synonyms 5-Methyl-7-azaindole, 1H-pyrrolo[2,3-b]pyridine, 5-methyl-[2]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be indicative of their position within the heterocyclic ring system.

  • Mass Spectrometry: The electron impact mass spectrum of the parent 1H-pyrrolo[2,3-b]pyridine shows characteristic fragmentation patterns, and similar behavior would be expected for the 5-methyl derivative, with a molecular ion peak corresponding to its molecular weight.

Synthesis

A general and efficient method for the synthesis of this compound (referred to as 5-methyl-7-azaindole in the literature) involves the cyclization of a substituted pyridine precursor.[3]

Experimental Protocol: Synthesis of this compound[3]

This protocol details the synthesis from 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Materials:

  • 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • N-methylpyrrolidinone (NMP)

  • Sodium hydride (60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated brine

Procedure:

  • To a dry three-necked flask, add 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and N-methylpyrrolidinone (50 mL).

  • Cool the mixture in an ice bath.

  • Slowly add sodium hydride (2.8 g, 59 mmol, 60% dispersion in mineral oil).

  • Heat the reaction mixture to 100 °C and maintain for 10 minutes.

  • Cool the mixture to room temperature.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash sequentially with water (100 mL) and saturated brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethyl acetate (10 mL) to yield 5-methyl-7-azaindole as a white solid (5.1 g, 80% yield).

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of kinase inhibitors. The 7-azaindole scaffold can mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site.

Role in Kinase Inhibitor Synthesis

The pyrrolo[2,3-b]pyridine core is a privileged structure in the design of inhibitors for several kinase families, including FGFR and JAK.[5] The methyl group at the 5-position can be used to probe a specific pocket within the kinase active site, potentially enhancing potency and selectivity. This compound serves as a starting point for further functionalization through reactions such as N-alkylation, halogenation, and cross-coupling reactions.

General Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of more complex molecules, such as kinase inhibitors.

G start This compound (CAS 824-52-2) step1 Functionalization (e.g., Halogenation, N-Alkylation) start->step1 step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step3 Further Modification / Deprotection step2->step3 end Target Kinase Inhibitor step3->end

Caption: General synthetic workflow for kinase inhibitor development.

Key Signaling Pathways

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. This compound derivatives have been developed as potent FGFR inhibitors.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates PLCg PLCγ Pathway FGFR->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition.

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Derivatives of this compound have been investigated as selective JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound Derivative Inhibitor->JAK inhibits

Caption: Overview of the JAK/STAT signaling pathway.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

Hazard InformationClassification
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338

Conclusion

This compound is a fundamentally important heterocyclic compound with broad applications in the synthesis of targeted therapeutics. Its utility as a scaffold for kinase inhibitors, particularly for the FGFR and JAK/STAT pathways, underscores its significance in modern drug discovery. This guide provides essential technical information to support researchers in the effective and safe use of this versatile chemical entity.

References

In-Depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and characterization methods for 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data

This compound, also known as 5-methyl-7-azaindole, is a bicyclic aromatic compound containing a pyridine ring fused to a pyrrole ring. Its derivatives are recognized as important intermediates in the preparation of pharmacologically active compounds, including protein kinase modulators.[1]

PropertyValueReference
Molecular Formula C₈H₈N₂[2][3]
Molecular Weight 132.16 g/mol [3][4][5]
CAS Number 824-52-2[2][3][4]
Appearance Light yellow to off-white solid[1][5]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane.[5][6]
Melting Point Data may vary[5]
Boiling Point Data may vary[5]
Stability Stable under normal conditions, may react with strong oxidizing agents.[5]

Synthesis and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Final Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification workup->purification nmr NMR Spectroscopy (1H & 13C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis elemental->data_analysis final_product Characterized this compound data_analysis->final_product

A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for related azaindole compounds.

Materials:

  • 2-Amino-5-methylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1 equivalent) in a mixture of dioxane and water.

  • Addition of Reagents: Add sodium bicarbonate (3 equivalents) to the solution. While stirring vigorously, add chloroacetaldehyde (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Spectrum: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts (δ) and coupling constants (J) will be characteristic of the 5-methyl-7-azaindole scaffold.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.

    • Expected Spectrum: The spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with aromatic carbons appearing in the downfield region.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Expected Spectrum: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 132.16). Fragmentation patterns may be observed, providing further structural information.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Spectrum: The spectrum is expected to show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings and the methyl group (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic rings (in the 1400-1600 cm⁻¹ region).

Signaling Pathways and Logical Relationships

The following diagram illustrates a simplified signaling pathway where a hypothetical drug derived from this compound acts as a kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Intracellular Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor This compound Derivative (Drug) inhibitor->kinase Inhibits

Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

References

An In-Depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound featuring a fused pyrrole and pyridine ring system, serves as a critical scaffold in medicinal chemistry. Its structural motif is paramount in the design of potent and selective inhibitors of key protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). Dysregulation of these kinase signaling pathways is implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols and a visualization of its mechanism of action are presented to aid researchers in this field.

Chemical Structure and Properties

This compound, also known as 5-methyl-7-azaindole, is an aromatic heterocyclic compound. The core structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 5-position.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

PropertyValueReference
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [1][2]
CAS Number 824-52-2[1][2]
Appearance Solid[1]
Melting Point 138-139 °C[3]
Boiling Point (Predicted) 365.4±15.0 °C[3]
¹H NMR (of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇, 400 MHz) δ (ppm) 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³)[4]
¹³C NMR (of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇, 100.58 MHz) δ (ppm) 147.5 (C⁷ᵃ), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C³ᵃ), 111.1 (C⁵), 100.0 (C³)[4]

Note: Experimental ¹H and ¹³C NMR data for this compound were not available. The data presented is for the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine to provide a reference for expected chemical shifts.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of a 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivative[5]

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • m-Dimethoxybenzaldehyde

  • Potassium hydroxide

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add m-dimethoxybenzaldehyde (150 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 5% methanol in dichloromethane as the eluent to yield the desired product.

Characterization: The synthesized compound should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Significance and Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. The methyl group at the 5-position can be a key substituent for modulating potency and selectivity.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5][6] Aberrant activation of this pathway is a known driver in various cancers.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs.[5][7]

The mechanism of inhibition involves the 1H-pyrrolo[2,3-b]pyridine core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[5] Substituents on the scaffold can then occupy and interact with adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

Below is a diagram illustrating the general mechanism of FGFR signaling and its inhibition by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.

FGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K PLCG PLCγ FGFR_dimer->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCG->CellResponse Inhibitor This compound Derivative Inhibitor->FGFR_dimer

FGFR Signaling Pathway and Inhibition.
Inhibition of Janus Kinases (JAKs)

The JAK-STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors, playing a critical role in the immune system.[8][9] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[9] Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent and selective inhibitors of JAKs, particularly JAK1 and JAK3.[8][10]

Similar to FGFR inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold binds to the ATP-binding site of the JAK kinase domain.[11] This competitive inhibition prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of inflammatory genes.[11][12]

The following diagram depicts the JAK/STAT signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.

JAK_STAT_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor_dimer Receptor Dimerization Receptor->Receptor_dimer JAK JAK Receptor_dimer->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization pSTAT_dimer_nuc p-STAT Dimer pSTAT_dimer->pSTAT_dimer_nuc Translocation Inhibitor This compound Derivative Inhibitor->JAK GeneTranscription Gene Transcription (Inflammation, etc.) pSTAT_dimer_nuc->GeneTranscription

JAK/STAT Signaling Pathway and Inhibition.

Conclusion

This compound is a valuable heterocyclic scaffold that has demonstrated significant potential in the development of targeted therapies. Its ability to serve as a core structure for potent and selective inhibitors of key protein kinases, such as FGFRs and JAKs, underscores its importance in modern drug discovery. The information provided in this technical guide, including its chemical properties, a representative synthetic protocol, and an overview of its biological applications, is intended to facilitate further research and development of novel therapeutics based on this promising molecular framework. Future work should focus on elucidating the specific structure-activity relationships of 5-methyl substituted derivatives to optimize their pharmacological profiles.

References

An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 5-methyl-7-azaindole, this molecule serves as a crucial scaffold for the development of potent and selective kinase inhibitors. This document details its chemical properties, synthesis, and its role in the creation of targeted therapeutics, with a focus on inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).

Core Compound Properties

This compound is a solid, bicyclic aromatic compound. Its structure, featuring a pyridine ring fused to a pyrrole ring, makes it an excellent bioisostere for indole and purine rings, allowing it to effectively mimic the hinge-binding motifs of ATP in various kinase active sites.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonym 5-Methyl-7-azaindole[2]
CAS Number 824-52-2[1][3]
Molecular Formula C₈H₈N₂[1][3]
Molecular Weight 132.16 g/mol [1][3]
Physical Form Solid[1]
SMILES String Cc1cnc2[nH]ccc2c1[1]
InChI Key DJCJHFFRHKGOCQ-UHFFFAOYSA-N[1]

Role in Drug Development

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, primarily for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and autoimmune disorders. The 5-methyl substitution on this scaffold can be strategically utilized to enhance binding affinity and selectivity for specific kinase targets.

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[5][6] The 1H-pyrrolo[2,3-b]pyridine moiety serves as an effective hinge-binder in the ATP-binding pocket of FGFRs.[5][6] Structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the pyrrolopyridine ring can significantly impact inhibitory potency. For instance, the introduction of a trifluoromethyl group at this position has been shown to increase activity against FGFR1 by nearly 20-fold compared to the unsubstituted analogue, likely by forming a hydrogen bond with the glycine residue G485 in the receptor.[5]

Table 1: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [5]

Compound ID5-Position SubstituentFGFR1 IC₅₀ (nM)
1 H1900
4a CF₃~95
4h Modified Side Chain7

Note: Compound 4h features additional modifications beyond the 5-position to achieve high potency.

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[7] 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as selective JAK inhibitors.[7] For example, the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides has led to the identification of potent and selective JAK1 inhibitors.[7]

Experimental Protocols

A general procedure for the synthesis of 5-methyl-7-azaindole involves the cyclization of a substituted pyridine derivative.[2]

Materials:

  • 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine

  • N-methylpyrrolidinone (NMP)

  • Sodium hydride (60% dispersion in mineral oil)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [2]

  • To a dry, three-necked flask, add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (1.0 eq) and N-methylpyrrolidinone.

  • Cool the mixture in an ice bath.

  • Slowly add sodium hydride (1.2 eq) to the flask.

  • Heat the reaction mixture to 100°C and maintain for 10 minutes.

  • Cool the mixture to room temperature.

  • Slowly quench the reaction by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic phases and wash sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethyl acetate to yield 5-methyl-7-azaindole as a white solid.

The inhibitory activity of compounds against FGFR1 can be determined using a biochemical assay.

Materials:

  • Recombinant FGFR1 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant FGFR1 enzyme, and the Poly(Glu, Tyr) substrate in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for understanding the context of this compound's application.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Starting Materials (e.g., 2-Amino-5-methylpyridine) synthesis Synthesis of Core This compound start->synthesis derivatization Derivatization (SAR Exploration) synthesis->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification biochem Biochemical Assays (e.g., Kinase Inhibition, IC50) purification->biochem Test Compounds cell Cell-based Assays (e.g., Antiproliferative) biochem->cell in_vivo In Vivo Studies (e.g., Xenograft Models) cell->in_vivo

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PLCg->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 5-Methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus translocates Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Transcription Inhibitor 5-Methyl-1H-pyrrolo [2,3-b]pyridine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

References

An In-depth Technical Guide on 5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry. Due to a lack of extensive research on the parent compound itself, this document focuses on the synthesis, biological activity, and relevant signaling pathways of its derivatives, which have shown considerable promise as kinase inhibitors in various therapeutic areas.

Discovery and Synthesis

Modern synthetic routes to 5-substituted-7-azaindoles often employ transition-metal-catalyzed cross-coupling reactions, providing a versatile platform for structural diversification. A general and representative synthetic protocol for a 5-methyl-7-azaindole derivative is outlined below.

Experimental Protocol: Synthesis of this compound Derivatives

This protocol is a representative example based on modern synthetic methodologies for 7-azaindole derivatives.

Step 1: Sonogashira Coupling

A mixture of a suitable 2-amino-3-iodo-5-methylpyridine (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a solvent such as triethylamine or a mixture of DMF and an amine base is subjected to heating, often under microwave irradiation, until the starting materials are consumed. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the corresponding 2-amino-3-alkynyl-5-methylpyridine intermediate.

Step 2: Cyclization

The purified 2-amino-3-alkynyl-5-methylpyridine intermediate is dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene. A base, such as potassium tert-butoxide or sodium hydride, is added, and the mixture is heated to a high temperature (typically >120 °C) to induce cyclization. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound derivative.

Biological Activity as a Kinase Inhibitor

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors[2]. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. While specific inhibitory data for the parent this compound is scarce in the literature, numerous derivatives incorporating this core have demonstrated potent and selective inhibition of several important kinase targets implicated in cancer and inflammatory diseases.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Derivative ClassTarget KinaseIC₅₀ (nM)Reference
Pyrrolopyridine-basedTNIK< 1[3]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[4]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29[4]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR325[4]
5-phenyl-1H-pyrrolo[2,3-b]pyridineCDK835.2[5]
Pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B480[6]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Data for derivatives available[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

The following is a general protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay, a common method for determining the inhibitory activity of compounds.

Materials:

  • Recombinant human kinase (e.g., FGFR1, JAK1, CDK8)

  • Biotinylated peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • HTRF Detection Reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated fluorophore)

  • 384-well, low-volume, white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the kinase and the biotinylated peptide substrate in the assay buffer to their optimal concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the enzymatic reaction by adding EDTA. Subsequently, add the HTRF detection reagents and incubate to allow for binding to the phosphorylated substrate.

  • Data Acquisition: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection (emission at two different wavelengths).

  • Data Analysis: Calculate the ratio of the two emission signals and convert this to percent inhibition relative to control wells (containing DMSO without the inhibitor). The IC₅₀ value is determined by fitting the percent inhibition data to a dose-response curve using appropriate software.

Signaling Pathways

Derivatives of this compound have been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and differentiation by inhibiting key kinases.

3.1. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGF/FGFR signaling pathway plays a crucial role in various biological processes, and its aberrant activation is implicated in numerous cancers[4]. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the ATP-binding site of FGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition

3.2. Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system[8]. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases, as well as cancers. 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit JAKs, preventing the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent gene transcription.

JAK_STAT_Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Inhibitor This compound Derivative Inhibitor->JAK Inhibits

JAK/STAT Signaling Pathway Inhibition

3.3. Cyclin-Dependent Kinase 8 (CDK8)/Mediator Complex Pathway

CDK8 is a component of the Mediator complex, which regulates the activity of RNA polymerase II and plays a critical role in transcription[9]. Overexpression of CDK8 has been linked to various cancers. Inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold can target CDK8, thereby modulating gene expression programs controlled by oncogenic transcription factors.

CDK8_Signaling TranscriptionFactor Transcription Factors (e.g., STAT, SMAD, β-catenin) Mediator Mediator Complex TranscriptionFactor->Mediator RNAPII RNA Polymerase II Mediator->RNAPII CDK8 CDK8 CDK8->TranscriptionFactor Phosphorylates CDK8->Mediator Associates with Transcription Gene Transcription RNAPII->Transcription Inhibitor This compound Derivative Inhibitor->CDK8 Inhibits

CDK8/Mediator Complex Pathway Inhibition

Conclusion

This compound serves as a versatile and highly valuable core structure in the design of potent and selective kinase inhibitors. While the parent compound itself is not extensively studied, its derivatives have demonstrated significant therapeutic potential by targeting key kinases in major signaling pathways implicated in cancer and inflammatory disorders. Further exploration of the structure-activity relationships of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a heterocyclic aromatic compound that has emerged as a critical building block in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, yet the presence of a nitrogen atom in the pyridine ring imparts unique physicochemical properties. This scaffold is particularly prominent in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This technical guide provides a comprehensive review of the synthesis, properties, and therapeutic applications of derivatives of this compound, with a focus on its role in the development of next-generation kinase inhibitors.

Chemical Properties and Synthesis

This compound is a solid compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1][2] It serves as a key intermediate in the synthesis of a wide range of bioactive molecules.[3]

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a substituted pyridine derivative. The following protocol is a general procedure described in the literature:

Starting Material: 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine

Procedure:

  • To a dry three-necked flask, add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and N-methylpyrrolidinone (50 mL).[2]

  • The reaction mixture is stirred under an inert atmosphere.

  • Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is worked up.

  • Extraction is performed with ethyl acetate (3 x 50 mL).[2]

  • The combined organic phases are washed sequentially with water (100 mL) and saturated brine (100 mL).[2]

  • The organic layer is then dried over anhydrous sodium sulfate.[2]

  • After filtration, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • The crude product is recrystallized from ethyl acetate (10 mL) to afford 5-methyl-7-azaindole as a white solid (5.1 g, 38.6 mmol, 80% yield).[2]

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, particularly for the development of kinase inhibitors. The nitrogen atom at position 7 acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase domain. While this compound itself is primarily an intermediate, its derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as FGFR inhibitors.[4][5] For instance, the introduction of a trifluoromethyl group at the 5-position of the ring has been shown to significantly enhance potency against FGFR1.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 5-position can influence the binding affinity and selectivity of these compounds. One notable derivative, compound 4h , exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively.[4][5]

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

CompoundModification at 5-positionFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
1 H1900---
4a CF₃~95---
4h CF₃ and other modifications7925712

Data extracted from multiple sources.[4][5]

The FGFR signaling cascade involves the activation of downstream pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

FGFR Signaling Pathway
Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is central to the immune response, and its dysregulation is associated with autoimmune diseases and cancers. N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors.[6] These compounds have demonstrated the ability to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells, suggesting their potential in treating liver fibrosis.[6]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

JAK/STAT Signaling Pathway
Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for a variety of other kinases, including:

  • TNIK (TRAF2 and NCK interacting kinase): Derivatives have shown potent inhibition of TNIK with IC₅₀ values lower than 1 nM.[7]

  • Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors.[8]

Experimental Workflows

The development of potent and selective kinase inhibitors based on the this compound scaffold typically follows a structured workflow.

Drug_Discovery_Workflow Start Scaffold Selection (this compound) Synthesis Derivative Synthesis Start->Synthesis Screening In vitro Kinase Assays Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Cycles Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. While its primary role is that of a synthetic intermediate, the vast body of research on its derivatives underscores the critical importance of the 1H-pyrrolo[2,3-b]pyridine core in the design of potent and selective kinase inhibitors. The ability to readily functionalize the 5-position, among others, allows for the fine-tuning of pharmacological properties to target a wide array of kinases implicated in human diseases. For researchers and drug development professionals, a deep understanding of the chemistry and biology of this scaffold is essential for the continued development of innovative and effective targeted therapies.

References

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of the naturally occurring indole ring system, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapeutics.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" for interacting with a variety of biological targets.[3][4][5] This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a focus on its role in kinase inhibition, and details the experimental methodologies used in its evaluation.

The 7-Azaindole Scaffold: A Versatile Pharmacophore

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, structure is characterized by a fusion of a pyridine and a pyrrole ring.[6] This arrangement confers distinct physicochemical properties compared to its indole counterpart, such as altered lipophilicity, solubility, and metabolic stability, which can be advantageous in drug design.[6][7] The nitrogen atom in the pyridine ring and the pyrrole NH group are strategically positioned to form bidentate hydrogen bonds with the hinge region of protein kinases, a key interaction for potent and selective inhibition.[3][5][8]

The versatility of the 7-azaindole scaffold is further enhanced by the five potential sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This has led to the development of a multitude of 7-azaindole derivatives targeting a wide array of protein kinases and other therapeutic targets.[2][9]

Mechanism of Action: Kinase Hinge Binding

The primary mechanism by which many 7-azaindole-based inhibitors exert their effect is through competitive inhibition of ATP binding to the active site of protein kinases.[4][8] The 7-azaindole core mimics the adenine moiety of ATP, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a hydrogen bond donor.[1] This bidentate hydrogen bonding interaction with the kinase hinge region is a critical anchor for these inhibitors.[3][4]

dot

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor Hinge Hinge Region (e.g., Cys-532 NH, Gly-530 C=O in BRAF) Azaindole Pyridine N Pyrrole NH Hinge->Azaindole:NH H-bond Donor Azaindole:N->Hinge H-bond Acceptor ATP ATP Azaindole->ATP Competitive Binding

Figure 1: 7-Azaindole scaffold interaction with the kinase hinge region.

Key Therapeutic Applications and Quantitative Data

The 7-azaindole scaffold is a key component in numerous approved drugs and clinical candidates, primarily in the field of oncology.

BRAF Inhibitors in Melanoma

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase and was one of the first successful examples of a fragment-based drug discovery approach leading to an approved drug.[3][4] It is used for the treatment of metastatic melanoma harboring this specific mutation.[2]

PI3K Inhibitors in Cancer

Derivatives of the 7-azaindole scaffold have also been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/AKT/mTOR signaling pathway, frequently dysregulated in cancer.[10][11]

Other Kinase and Non-Kinase Targets

The application of the 7-azaindole scaffold extends beyond BRAF and PI3K to a wide range of other kinases, including CDK9, Haspin, and CSF1R, as well as non-kinase targets such as the Orai calcium channel.[12][13][14]

Table 1: Selected 7-Azaindole Derivatives and their Biological Activity

Compound/Drug NameTarget Kinase(s)IC50 (nM)Cell LineCell-based Assay IC50 (µM)Reference(s)
Vemurafenib (PLX4032)BRAF V600E31A375 (Melanoma)0.044[12]
PexidartinibCSF1R20--[15]
Compound 8lHaspin14--[16]
Compound 8gCDK9/CyclinT, Haspin110 (CDK9), 40 (Haspin)--[16]
Compound B13PI3Kγ0.5--[10]
Compound C2PI3Kγ0.8--[10]
7-AIDDDX3-HeLa16.96[17]
7-AIDDDX3-MCF-714.12[17]
7-AIDDDX3-MDA MB-23112.69[17]

Signaling Pathways Targeted by 7-Azaindole Inhibitors

The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in BRAF, a key component of this pathway, lead to its constitutive activation and are implicated in a variety of cancers, most notably melanoma.[1][2] 7-Azaindole-based inhibitors like Vemurafenib target the mutated BRAF kinase, thereby inhibiting downstream signaling.[5]

dot

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF Inhibition

Figure 2: The MAPK signaling pathway and the inhibitory action of Vemurafenib.
The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[3][4] Aberrant activation of this pathway is a common feature of many cancers.[10] 7-Azaindole derivatives have been designed to inhibit PI3K, a central node in this pathway, thereby blocking downstream signaling.[11]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Azaindole_PI3Ki 7-Azaindole PI3K Inhibitor Azaindole_PI3Ki->PI3K Inhibition

Figure 3: The PI3K/AKT/mTOR signaling pathway and the action of 7-azaindole PI3K inhibitors.

Experimental Protocols

General Synthesis of 7-Azaindole Derivatives

A common synthetic route to 7-azaindole derivatives involves the Hemetsberger–Knittel indole synthesis or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[18][19] The following is a generalized workflow for the synthesis of a 7-azaindole kinase inhibitor.

dot

Synthesis_Workflow Start Starting Materials (e.g., 5-bromo-7-azaindole, boronic acid) Coupling Suzuki Coupling (Pd catalyst, base) Start->Coupling Modification Further Functionalization (e.g., sulfonylation) Coupling->Modification Purification Purification (Chromatography) Modification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final 7-Azaindole Inhibitor Characterization->Final

Figure 4: Generalized synthetic workflow for 7-azaindole inhibitors.

A more detailed, exemplary protocol for the synthesis of Vemurafenib precursors involves a Suzuki reaction to couple a boronic acid to a bromo-7-azaindole, followed by further modifications.[20]

Synthesis of Vemurafenib Precursor (Aryl-7-azaindole):

  • Reaction Setup: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine and a suitable boronic acid derivative in a dioxane/water mixture, add a palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2) and a base (e.g., K2CO3).

  • Reaction Conditions: Heat the reaction mixture at 80°C for 16 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by column chromatography to yield the desired coupled product.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[13]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • 7-azaindole test compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Protocol:

  • Compound Preparation: Prepare serial dilutions of the 7-azaindole test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[21][22]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 7-azaindole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the 7-azaindole test compound to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a detergent reagent to solubilize the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][22]

Conclusion

The 7-azaindole scaffold has proven to be an exceptionally valuable core structure in the development of targeted therapies, particularly kinase inhibitors. Its ability to form key hydrogen bonding interactions with the kinase hinge region, coupled with its synthetic tractability, has led to the discovery of several life-saving drugs. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of its biological interactions and the application of robust experimental methodologies, promises to yield a new generation of innovative therapeutics for a wide range of diseases.

References

In-Depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 5-Methyl-1H-pyrrolo[2,3-b]pyridine, detailed experimental protocols for solubility determination, and an examination of its role as a modulator of key signaling pathways.

Core Compound Information

This compound , also known as 5-methyl-7-azaindole, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been identified as potent modulators of protein kinases, making this scaffold of significant interest in drug discovery and development.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights into its solubility profile.

Solvent/SystemSolubility DescriptionCitation
WaterSparingly soluble/Low solubility[1][2]
EthanolSoluble[1][2]
DichloromethaneSoluble[1][2]
Non-polar organic solventsPoor solubility (predicted)
Polar organic solventsGood solubility (predicted)

A study on related 6- and 7-azaindole derivatives indicated that they exhibit enhanced aqueous solubility compared to their indole counterparts, although they are still classified as poorly soluble.[3] This suggests that the nitrogen atom in the pyridine ring of the azaindole scaffold can improve aqueous solubility relative to the all-carbon benzene ring in indole.

Experimental Protocols for Solubility Determination

Given the absence of a specific, published solubility protocol for this compound, this section outlines a general and widely accepted methodology for determining the aqueous solubility of heterocyclic compounds, adaptable for both kinetic and thermodynamic measurements.

General Workflow for Solubility Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Weigh Solid Compound Equilibrate Equilibrate Sample (e.g., Shake at RT for 24-72h) Compound->Equilibrate Solvent Prepare Solvent System (e.g., Aqueous Buffer pH 7.4) Solvent->Equilibrate Separate Separate Solid from Supernatant (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Concentration in Supernatant (e.g., HPLC-UV, LC-MS) Separate->Quantify Calculate Calculate Solubility (mg/mL or µM) Quantify->Calculate FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation JAK JAK FGFR->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Nucleus IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC DAG->PKC STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Inhibitor This compound Derivatives Inhibitor->FGFR Inhibition

References

Spectroscopic Profile of 5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-Methyl-7-azaindole). Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document presents a compilation of known physical properties and analogous spectroscopic data from closely related structures. This information serves as a valuable reference for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 5-Methyl-7-azaindole

  • CAS Number: 824-52-2[1][2][3][4]

  • Molecular Formula: C₈H₈N₂[1][3][4]

  • Molecular Weight: 132.16 g/mol [1][3][4]

  • Melting Point: 138-139 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)11.5 - 12.5br s-
H27.4 - 7.6t~2.8
H36.4 - 6.6dd~3.5, 1.8
H47.8 - 8.0d~7.8
H67.0 - 7.2d~7.8
CH₃ (C5)2.3 - 2.5s-

Predicted data is based on the analysis of unsubstituted 1H-pyrrolo[2,3-b]pyridine and methylated aromatic systems.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C2127 - 129
C399 - 101
C3a148 - 150
C4128 - 130
C5118 - 120
C6115 - 117
C7a142 - 144
CH₃ (C5)20 - 22

Predicted data is based on the analysis of unsubstituted 1H-pyrrolo[2,3-b]pyridine and methylated aromatic systems.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3400 - 3300N-H StretchMedium-Strong
3100 - 3000C-H Stretch (Aromatic)Medium
2950 - 2850C-H Stretch (Methyl)Medium
1620 - 1580C=C Stretch (Pyridine Ring)Medium-Strong
1500 - 1400C=C Stretch (Pyrrole Ring)Medium-Strong
1380 - 1370C-H Bend (Methyl)Medium
800 - 700C-H Out-of-plane Bend (Aromatic)Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
132[M]⁺Molecular Ion
131[M-H]⁺Loss of a hydrogen radical
117[M-CH₃]⁺Loss of a methyl radical
105[M-HCN]⁺Loss of hydrogen cyanide from the pyrrole ring
78[C₅H₄N]⁺Pyridine fragment

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-14 ppm.

    • Referencing: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

    • Referencing: Calibrate the spectrum using the solvent signal.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization:

    • Electron Ionization (EI): Typically at 70 eV for generating fragment ions.

    • Electrospray Ionization (ESI): For softer ionization, often used with LC-MS.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

    • Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-200).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Scaffold in Kinase Inhibition

This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and its crucial role as a scaffold in the development of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. Researchers can procure this compound for laboratory and development purposes from the following vendors:

  • Sigma-Aldrich: A well-established supplier of research chemicals, offering this compound under its AldrichCPR brand.[1]

  • Amerigo Scientific: A distributor specializing in life science products.

  • Chinachemnet: A global platform for chemical trade.

  • Cenmed: A supplier of clinical and laboratory supplies.

  • Matrix Scientific: A provider of fine chemicals for research and development.[2]

  • BLDpharm: A supplier of research chemicals to the pharmaceutical industry.

  • Santa Cruz Biotechnology: A supplier of biochemicals for research.[3]

It is important to note that some suppliers, including Amerigo Scientific and Sigma-Aldrich, indicate that they do not perform analytical testing on this compound and that the responsibility for confirming purity and identity lies with the purchaser.

Physicochemical and Analytical Data

PropertyValueReference
CAS Number 824-52-2[1][4]
Molecular Formula C₈H₈N₂[1][4]
Molecular Weight 132.16 g/mol [1][4]
Appearance Solid[1]
Melting Point 138-139 °C[4]
Boiling Point (Predicted) 365.4±15.0 °C[4]
Density (Predicted) 1.25±0.1 g/cm³[4]
InChI Key DJCJHFFRHKGOCQ-UHFFFAOYSA-N[1]
SMILES Cc1cnc2[nH]ccc2c1[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, also known as 5-methyl-7-azaindole. This procedure is adapted from established methods for the synthesis of substituted 7-azaindoles.[4]

Reaction Scheme:

Materials:

  • 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • N-methylpyrrolidinone (NMP), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water (deionized)

  • Saturated brine solution

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and anhydrous N-methylpyrrolidinone (50 mL).[4]

  • Cool the mixture in an ice bath.

  • Slowly add sodium hydride (2.8 g of a 60% dispersion in mineral oil, 59 mmol) in portions to the cooled reaction mixture.[4]

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 10 minutes.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).[4]

  • Perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic phases and wash sequentially with water (100 mL) and saturated brine solution (100 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purify the crude product by recrystallization from ethyl acetate (10 mL) to yield this compound as a white solid (5.1 g, 38.6 mmol, 80% yield).[4]

Role in Drug Discovery and Key Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold, of which this compound is a key derivative, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of kinase active sites makes it a valuable pharmacophore. This scaffold has been successfully employed to develop inhibitors for several important kinase families.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[5] Aberrant activation of this pathway is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent FGFR inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF_Proliferation Transcription Factors (Proliferation, Survival) ERK->TF_Proliferation Activates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Generates PKC PKC DAG_IP3->PKC Activates Cell_Signaling Downstream Signaling PKC->Cell_Signaling Pyrrolopyridine This compound -based Inhibitors Pyrrolopyridine->FGFR Inhibits

FGFR Signaling Pathway and Inhibition.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, where they modulate gene expression.[6] Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune diseases, as well as hematological malignancies. The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of selective JAK inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Induces Pyrrolopyridine This compound -based Inhibitors Pyrrolopyridine->JAK Inhibits

JAK-STAT Signaling Pathway and Inhibition.
Cyclin-Dependent Kinase 8 (CDK8) and Wnt/β-catenin Signaling

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a significant role in transcriptional regulation. It has been identified as an oncogene in certain cancers, particularly colorectal cancer, where it can modulate the Wnt/β-catenin signaling pathway.[7] The 1H-pyrrolo[2,3-b]pyridine core has served as a template for the design of potent and selective CDK8 inhibitors.

CDK8_Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b_APC GSK3β/APC Complex Dishevelled->GSK3b_APC Inhibits b_catenin β-catenin GSK3b_APC->b_catenin Phosphorylates for Degradation b_catenin_nucleus β-catenin b_catenin->b_catenin_nucleus Accumulates & Translocates Nucleus Nucleus b_catenin_nucleus->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression Activates Nucleus->TCF_LEF Binds CDK8 CDK8 CDK8->TCF_LEF Potentiates Pyrrolopyridine This compound -based Inhibitors Pyrrolopyridine->CDK8 Inhibits

CDK8 in Wnt/β-catenin Signaling and Inhibition.

Conclusion

This compound is a valuable building block for the development of targeted therapeutics, particularly kinase inhibitors. Its favorable physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets. The insights into its role in inhibiting key signaling pathways such as FGFR, JAK-STAT, and Wnt/β-catenin underscore its importance for researchers, scientists, and drug development professionals in the ongoing quest for novel and effective treatments for cancer and inflammatory conditions.

References

An In-depth Technical Guide on the Safety and Handling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound utilized in medicinal chemistry, particularly as an intermediate in the synthesis of protein kinase modulators.[1][2]

Chemical and Physical Properties

This compound is a light yellow solid.[1] It is characterized by a pyrrolo[2,3-b]pyridine core with a methyl group at the 5-position.

PropertyValueReference
CAS Number 824-52-2[2][3][4]
Molecular Formula C₈H₈N₂[2][3][4]
Molecular Weight 132.16 g/mol [2][3][4]
Appearance Solid[3][5]
SMILES String Cc1cnc2[nH]ccc2c1[3][5]
InChI Key DJCJHFFRHKGOCQ-UHFFFAOYSA-N[3][5]

Safety and Hazard Information

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[3][5]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[3][5][6]

  • Skin Irritation (Category 2)[6]

  • Serious Eye Damage (Category 1)[3][5]

Hazard Statements:

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H318: Causes serious eye damage.[3][5]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][7]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Use only in a well-ventilated area or under a chemical fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Take precautionary measures against static discharge.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

Storage:

  • Store in a well-ventilated place.[7]

  • Keep the container tightly closed.[7]

  • Store in a combustible solids storage area.[3]

  • Incompatible materials include strong acids, alkaline substances, and oxidizing agents.[6]

Experimental Protocols

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.[6]

  • If on Skin: Remove contaminated clothing and rinse the skin thoroughly with plenty of water.[7]

  • If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[6]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

Spill and Disposal Procedures:

  • Spill: Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9] Do not let the product enter drains.[9]

  • Disposal: Dispose of contents/container in accordance with local regulations.[7] This may involve a licensed professional waste disposal service.[9]

Biological Activity and Signaling Pathways

Derivatives of the parent scaffold, 1H-pyrrolo[2,3-b]pyridine, have been investigated as potent inhibitors of several protein kinases, indicating their potential in drug development, particularly in cancer therapy.[10][11]

One of the key targets of these derivatives is the Fibroblast Growth Factor Receptor (FGFR).[10][11] Abnormal activation of the FGFR signaling pathway is implicated in various tumors.[10][11] Inhibition of FGFR can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival. These pathways include the RAS–MEK–ERK and PI3K–Akt pathways.[10][12]

Another significant target is the Janus kinase (JAK) family, with a particular focus on JAK1.[13] The JAK/STAT signaling pathway is central to inflammatory and autoimmune responses mediated by cytokines.[13] Selective inhibition of JAK1 is a promising therapeutic strategy for a number of diseases.[13]

Below is a simplified representation of the FGFR signaling pathway that can be targeted by this compound derivatives.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound This compound Derivative Compound->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified FGFR signaling pathway and its inhibition.

The following diagram illustrates a general workflow for handling this chemical in a research setting, from reception to disposal.

Chemical_Handling_Workflow Reception Receive Chemical Storage Store in a cool, dry, well-ventilated area Reception->Storage Handling Handle with appropriate PPE in a fume hood Storage->Handling Experiment Use in Experiment Handling->Experiment Waste_Collection Collect Waste in Designated Container Experiment->Waste_Collection Disposal Dispose of Waste via Licensed Service Waste_Collection->Disposal

Caption: General workflow for handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine from 2-amino-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, four-step synthetic protocol for the preparation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, commencing from the commercially available 2-amino-5-methylpyridine. The described synthetic route is a robust and efficient pathway involving a regioselective iodination, a palladium-catalyzed Sonogashira cross-coupling reaction, a silyl deprotection, and a final acid-catalyzed cyclization. This pyrrolo[2,3-b]pyridine derivative is a valuable scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow and reaction pathway to facilitate successful execution in a laboratory setting.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, engaging in key hydrogen bonding interactions with a variety of biological targets.[1] Consequently, 7-azaindole derivatives have been extensively explored as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] The 5-methyl-substituted analog, this compound, is a particularly important building block for the synthesis of targeted therapeutics, including inhibitors of Janus kinase 1 (JAK1) and fibroblast growth factor receptor (FGFR).[3][4] This document outlines a reliable synthetic route to this valuable compound from 2-amino-5-methylpyridine.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step sequence as depicted below:

Synthetic Pathway A 2-amino-5-methylpyridine B 2-amino-3-iodo-5-methylpyridine A->B Step 1: Iodination C 2-amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine B->C Step 2: Sonogashira Coupling D 2-amino-3-ethynyl-5-methylpyridine C->D Step 3: Deprotection E This compound D->E Step 4: Cyclization

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-amino-3-iodo-5-methylpyridine

This initial step involves the regioselective iodination of 2-amino-5-methylpyridine at the C3 position.

Protocol:

To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as water or an organic solvent, N-iodosuccinimide (NIS) or an iodine/potassium iodide solution is added portion-wise.[5][6] The reaction mixture is stirred at a controlled temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Reagent/ParameterConditionYield (%)Purity (%)
Iodinating Agent N-Iodosuccinimide (NIS) or I₂/KI~84>98
Solvent Water or Acetonitrile--
Temperature Room Temperature to 80-90 °C--
Reaction Time 2-4 hours--

Table 1: Quantitative data for the iodination of 2-amino-5-methylpyridine.

Step 2: Synthesis of 2-amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

The second step is a palladium-catalyzed Sonogashira cross-coupling of the iodinated pyridine with trimethylsilylacetylene.

Protocol:

To a degassed solution of 2-amino-3-iodo-5-methylpyridine (1.0 eq) and trimethylsilylacetylene (1.2-1.5 eq) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine) are added.[7][8] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The crude product is then isolated by extraction and purified by column chromatography.

Reagent/ParameterConditionYield (%)
Catalyst System Pd(CF₃COO)₂/PPh₃/CuI72-96
Solvent DMF-
Base Triethylamine (Et₃N)-
Temperature 100 °C-
Reaction Time 3 hours-

Table 2: Quantitative data for the Sonogashira coupling reaction.

Step 3: Synthesis of 2-amino-3-ethynyl-5-methylpyridine

This step involves the removal of the trimethylsilyl (TMS) protecting group from the alkyne.

Protocol:

The silylated intermediate (1.0 eq) is dissolved in a solvent such as methanol or THF. A desilylating agent, such as potassium carbonate (K₂CO₃) or tetra-n-butylammonium fluoride (TBAF), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the crude product is purified.

Reagent/ParameterConditionYield (%)
Desilylating Agent K₂CO₃ or TBAFHigh
Solvent Methanol or THF-
Temperature Room Temperature-
Reaction Time 1-3 hours-

Table 3: General conditions for the deprotection of the trimethylsilyl group.

Step 4: Synthesis of this compound

The final step is the intramolecular cyclization of the 2-amino-3-ethynylpyridine to form the desired pyrrolo[2,3-b]pyridine ring.

Protocol:

The 2-amino-3-ethynyl-5-methylpyridine (1.0 eq) is dissolved in a suitable solvent, and a catalyst, typically an acid such as trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), is added.[9] The reaction mixture is stirred, often with heating, until the cyclization is complete. The product is then isolated and purified.

Reagent/ParameterConditionYield (%)
Catalyst Trifluoroacetic acid (TFA) / Trifluoroacetic anhydride (TFAA)Good to excellent
Solvent Dichloromethane or neat-
Temperature Room Temperature to reflux-
Reaction Time 1-24 hours-

Table 4: General conditions for the acid-catalyzed cyclization.

Visualized Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Cyclization A Dissolve 2-amino-5-methylpyridine B Add Iodinating Agent A->B C Stir and Monitor B->C D Work-up and Purify C->D E Degas and mix reactants F Add Catalyst and Base E->F G Heat and Monitor F->G H Work-up and Purify G->H I Dissolve silylated intermediate J Add Desilylating Agent I->J K Stir and Monitor J->K L Work-up and Purify K->L M Dissolve ethynyl intermediate N Add Acid Catalyst M->N O Stir/Heat and Monitor N->O P Isolate and Purify Final Product O->P

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

This compound serves as a crucial scaffold for the development of targeted therapies. Its derivatives have shown significant potential as inhibitors of various protein kinases implicated in cancer and inflammatory disorders. For instance, this core is utilized in the design of potent and selective inhibitors of Janus kinase 1 (JAK1), a key mediator in cytokine signaling pathways relevant to autoimmune diseases.[4] Furthermore, derivatives of 5-methyl-7-azaindole have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are often dysregulated in various cancers.[3] The methyl group at the 5-position can provide beneficial steric and electronic interactions within the kinase active site, enhancing potency and selectivity.

Conclusion

The synthetic route detailed in this document provides a reliable and efficient method for the preparation of this compound from 2-amino-5-methylpyridine. The protocols and data presented are intended to guide researchers in the successful synthesis of this important heterocyclic building block, thereby facilitating the discovery and development of novel therapeutics.

References

Application Notes and Protocols: 5-Methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective kinase inhibitory activities. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a valuable starting point for the development of targeted therapies. This document provides a comprehensive overview of the applications of the this compound scaffold, including its kinase targets, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Kinase Targets and Inhibitory Activity

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a variety of kinases implicated in oncology and other diseases. The table below summarizes the reported in vitro inhibitory activities (IC50) of various derivatives against key kinase targets.

Kinase TargetDerivative/CompoundIC50 (nM)Reference
FGFR1 Compound 4h7[1]
FGFR2 Compound 4h9[1]
FGFR3 Compound 4h25[1]
JAK3 Compound 31Potent (specific value not provided)[2]
DYRK1A Compound 1a14[3]
DYRK1A Compound 1b6.6[3]
Haspin Compound 8l14

Signaling Pathways

The kinases targeted by this compound derivatives are crucial components of key signaling pathways that regulate cell proliferation, differentiation, survival, and migration. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.

FGFR_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Downstream Activation PI3K PI3K FGFR->PI3K Autophosphorylation & Downstream Activation PLCg PLCg FGFR->PLCg Autophosphorylation & Downstream Activation STAT STAT FGFR->STAT Autophosphorylation & Downstream Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration PLCg->Migration STAT->Proliferation

FGFR Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcriptional Regulation

JAK/STAT Signaling Pathway

DYRK1A_Signaling DYRK1A DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylation Splicing_Factors Splicing_Factors DYRK1A->Splicing_Factors Phosphorylation Cytoskeletal_Proteins Cytoskeletal_Proteins DYRK1A->Cytoskeletal_Proteins Phosphorylation Cell_Cycle_Proteins Cell_Cycle_Proteins DYRK1A->Cell_Cycle_Proteins Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Alternative_Splicing Alternative_Splicing Splicing_Factors->Alternative_Splicing Neuronal_Development Neuronal_Development Cytoskeletal_Proteins->Neuronal_Development Cell_Proliferation Cell_Proliferation Cell_Cycle_Proteins->Cell_Proliferation

DYRK1A Signaling Pathways

Experimental Protocols

The following protocols provide a general framework for the evaluation of this compound derivatives as kinase inhibitors. It is recommended to optimize these protocols for specific kinases and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the in vitro potency (IC50) of test compounds against a purified kinase.

Materials:

  • Recombinant Kinase (e.g., FGFR1, JAK3, DYRK1A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives (dissolved in 100% DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add 2 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Reagents to Plate (Buffer, Compound, Kinase/Substrate) A->B C Initiate Reaction with ATP B->C D Incubate at RT C->D E Stop Reaction & Add Detection Reagent D->E F Read Luminescence E->F G Data Analysis (IC50 determination) F->G Western_Blot_Workflow A Cell Culture & Serum Starvation B Compound Treatment A->B C Pathway Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Protein Transfer D->E F Antibody Incubation E->F G Signal Detection F->G H Data Analysis G->H

References

Application Notes: 5-Methyl-1H-pyrrolo[2,3-b]pyridine in FGFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, gene amplification, or chromosomal translocations, is a known driver in various human cancers. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases is a significant focus in oncology drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in kinase inhibitor design. This core can form key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for many inhibitors. Strategic modifications, such as the addition of a methyl group at the 5-position, can be utilized to explore interactions within the hydrophobic pocket of the receptor and enhance potency and selectivity. This document provides detailed protocols and data for researchers engaged in the design and evaluation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR family kinases.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

Compound IDModification on Pyrrolo[2,3-b]pyridine CoreFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 Unsubstituted1900---[1]
4a 5-trifluoromethyl~95---[1]
4h 5-trifluoromethyl and other modifications7925712[1]

Note: Data is extracted from published literature and assay conditions may vary between studies. Direct comparison of absolute values should be made with caution.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted this compound compounds, adapted from procedures for similar derivatives.[1]

Materials:

  • This compound (starting material)

  • Substituted aldehydes (R-CHO)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Catalyst (e.g., piperidine, pyrrolidine)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the substituted aldehyde (1.1 eq).

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 eq).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired final compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against FGFR kinases using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[2][3][4]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[2]

  • Substrate (e.g., poly(E,Y) peptide)

  • ATP at a concentration near the Km for the specific FGFR isoform

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase buffer, the specific FGFR enzyme, and the substrate.

    • Add the enzyme/substrate mix to the wells containing the test compounds.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[2]

  • Reaction Termination and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the high (DMSO control) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of FGFR inhibitors on cancer cell lines with known FGFR alterations (e.g., KG-1, SNU-16, KMS-11).[1]

Materials:

  • Cancer cell line with FGFR dependency

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. Include vehicle-treated (DMSO only) wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Visualizations

FGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates PLCg PLCγ FGFR->PLCg HSPG HSPG HSPG->FGFR Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->FGFR Inhibits ATP Binding

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Compound Design & Synthesis synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine FGFR IC50 purification->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., MTT) Determine Cellular GI50 purification->cell_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar cell_assay->sar optimization Lead Optimization sar->optimization Iterative Design end End: Preclinical Candidate sar->end Potent & Selective Compound Identified optimization->synthesis

Caption: Experimental Workflow for FGFR Inhibitor Evaluation.

Logical_Relationship scaffold This compound Core Hinge-Binding Motif interactions Key Interactions Hydrogen Bonds with Hinge Region (e.g., Ala564) Hydrophobic Interactions in ATP Pocket scaffold:f1->interactions:f1 Enables scaffold:f0->interactions:f2 Positions for result Result Competitive Inhibition of ATP Binding Blockade of Downstream Signaling interactions:f1->result:f1 interactions:f2->result:f1 result:f1->result:f2

Caption: Role of the Core Scaffold in FGFR Inhibition.

References

Application of 5-Methyl-1H-pyrrolo[2,3-b]pyridine in Selective JAK1 Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols on the use of the 5-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold in the development of selective Janus Kinase 1 (JAK1) inhibitors. This class of compounds has emerged as a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases due to the central role of JAK1 in mediating pro-inflammatory cytokine signaling.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, regulating critical cellular processes like immunity, cell proliferation, and inflammation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune disorders, such as rheumatoid arthritis and inflammatory bowel disease.[2][4]

Selective inhibition of JAK1 is a key therapeutic goal to mitigate the inflammatory response while minimizing off-target effects associated with the inhibition of other JAK isoforms.[4][5] The this compound core has been identified as a privileged scaffold for developing potent and selective JAK1 inhibitors.

Featured Compound: A Potent and Selective JAK1 Inhibitor

A notable example from this class is 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (compound 31g ) and its highly active (S,S)-enantiomer (38a ).[4] These compounds have demonstrated excellent potency for JAK1 and significant selectivity over other JAK family members.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of key this compound derivatives against the JAK kinase family.

CompoundTargetIC50 (nM)Selectivity vs. JAK1Reference
31g JAK13.4-[4]
JAK213038.2-fold[4]
JAK3>1000>294-fold[4]
TYK211032.4-fold[4]
38a ((S,S)-enantiomer of 31g) JAK11.8-[4]
JAK212066.7-fold[4]
JAK3>1000>555-fold[4]
TYK29854.4-fold[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

JAK1_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1_A JAK1 Receptor->JAK1_A Activation JAK1_B JAK1 Receptor->JAK1_B Cytokine Cytokine Cytokine->Receptor Binding JAK1_A->JAK1_B Trans-phosphorylation STAT_A STAT JAK1_A->STAT_A Phosphorylation STAT_B STAT JAK1_B->STAT_B Phosphorylation STAT_dimer STAT Dimer STAT_A->STAT_dimer STAT_B->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor Inhibitor->JAK1_A Inhibition Inhibitor->JAK1_B

Caption: JAK1-STAT Signaling Pathway and Inhibition.

Experimental_Workflow cluster_discovery Drug Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Chemical Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay JAK1 Kinase Assay (IC50 Determination) Purification->Kinase_Assay Selectivity_Assay JAK Family Selectivity Profiling (JAK2, JAK3, TYK2) Kinase_Assay->Selectivity_Assay Cell_Assay Cell-Based Assay (STAT Phosphorylation) Selectivity_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Efficacy_Models Animal Models of Disease (e.g., Arthritis) PK_Studies->Efficacy_Models Lead_Opt Lead Optimization Efficacy_Models->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Experimental Workflow for JAK1 Inhibitor Development.

Experimental Protocols

Protocol 1: Synthesis of (S,S)-4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 38a)

This protocol is adapted from the synthetic scheme described by Park et al. (2021).

Materials:

  • Starting materials and reagents can be sourced from commercial suppliers.

  • Anhydrous solvents (THF, DMF, etc.)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., flash chromatography system)

Procedure:

The synthesis involves a multi-step process, with the key final step being the coupling of the pyrrolo[2,3-b]pyridine core with the substituted piperidine amine.

Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine core The synthesis of the 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide intermediate is a crucial first stage. This can be achieved through various published methods for the construction of the 7-azaindole ring system.

Step 2: Synthesis of the (S,S)-cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine This chiral amine side chain is prepared through a stereoselective synthesis, which may involve resolution of a racemic mixture or an asymmetric synthesis approach.

Step 3: Coupling Reaction

  • To a solution of 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq) in a suitable solvent such as n-butanol, add (S,S)-cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture at reflux (or using microwave irradiation for accelerated reaction times) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final compound 38a .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro JAK1 Kinase Assay (IC50 Determination)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against the JAK1 enzyme.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent pan-kinase inhibitor (low control, 100% inhibition).

  • Prepare a 2x enzyme/substrate solution in kinase assay buffer containing the recombinant JAK1 enzyme and the kinase substrate at their optimal concentrations.

  • Add 5 µL of the 2x enzyme/substrate solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for JAK1.

  • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based STAT Phosphorylation Assay

This protocol assesses the ability of a test compound to inhibit JAK1-mediated STAT phosphorylation in a cellular context.

Materials:

  • A human cell line that expresses JAK1 and a relevant cytokine receptor (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cancer cell line)

  • Cell culture medium and supplements

  • Cytokine stimulant (e.g., Interleukin-6 (IL-6) or Interferon-alpha (IFN-α))

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies specific for phosphorylated STAT (pSTAT) and total STAT

  • Flow cytometer

Procedure:

  • Culture the cells to the desired density in appropriate cell culture medium.

  • Seed the cells into a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compound (or DMSO as a vehicle control) for 1-2 hours at 37°C.

  • Stimulate the cells with a pre-determined optimal concentration of the cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

  • Stop the stimulation by immediately fixing the cells with a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer to allow antibody entry.

  • Stain the cells with fluorescently labeled anti-pSTAT and anti-total STAT antibodies.

  • Wash the cells with PBS to remove unbound antibodies.

  • Analyze the cells by flow cytometry, gating on the cell population of interest.

  • Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated, compound-treated cells and compare it to the stimulated, vehicle-treated control.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

  • Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective JAK1 inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in this exciting area of therapeutic discovery. Further optimization of this scaffold may lead to the development of novel treatments for a range of inflammatory and autoimmune diseases.

References

Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, particularly protein kinases.[2][3] Consequently, the development of synthetic methodologies for the regioselective functionalization of the 7-azaindole ring is of paramount importance for generating novel bioactive molecules.[1] This document provides detailed application notes and experimental protocols for key functionalization reactions of the pyrrolo[2,3-b]pyridine core, along with data on the biological activity of the resulting derivatives.

Regioselective Functionalization via Directed Metalation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of 7-azaindole, the use of a directed metalation group (DMG) allows for precise C-H activation at specific positions of the ring system.

C6-Functionalization and "DMG Dance" for 2,6-Disubstitution

A carbamoyl group can be employed as a DMG to direct metalation to the C6 position of the 7-azaindole ring. Subsequently, a "DMG dance" can be induced, where the carbamoyl group migrates from the N7 to the N1 position, enabling a second functionalization at the C2 position.

Experimental Workflow for C6-Functionalization and DMG Dance:

G cluster_step1 Step 1: N7-Protection & C6-Metalation/Quench cluster_step2 Step 2: DMG Dance cluster_step3 Step 3: C2-Metalation/Quench A 7-Azaindole B N7-Carbamoyl-7-azaindole A->B ClCONR2 C C6-Substituted-N7-carbamoyl-7-azaindole B->C 1. s-BuLi, TMEDA 2. Electrophile (E+) D C6-Substituted-N1-carbamoyl-7-azaindole C->D cat. ClCONR2 E 2,6-Disubstituted-N1-carbamoyl-7-azaindole D->E 1. LDA 2. Electrophile (E+)

Caption: Workflow for 2,6-disubstitution of 7-azaindole.

Table 1: C6-Functionalization of N7-Carbamoyl-7-azaindole

Electrophile (E+)ProductYield (%)
D2O6-deutero95
MeI6-methyl85
I26-iodo90
PhSSPh6-(phenylthio)78

Table 2: C2-Functionalization of N1-Carbamoyl-7-azaindole

Electrophile (E+)ProductYield (%)
D2O2-deutero90
MeI2-methyl88
I22-iodo85
PhCHO2-(hydroxy(phenyl)methyl)75
Protocol 1: Synthesis of 2,6-Disubstituted 7-Azaindoles

Materials:

  • 7-Azaindole

  • N,N-Diethylcarbamoyl chloride

  • s-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., D2O, MeI, I2)

  • Lithium diisopropylamide (LDA)

Procedure:

  • N7-Carbamoylation: To a solution of 7-azaindole in anhydrous THF, add N,N-diethylcarbamoyl chloride and a suitable base (e.g., NaH). Stir at room temperature until the reaction is complete.

  • C6-Metalation and Quench: Cool the solution of N7-carbamoyl-7-azaindole to -78 °C. Add TMEDA followed by the slow addition of s-BuLi. Stir for 1 hour at -78 °C. Quench the reaction with the desired electrophile.

  • DMG Dance (N7 to N1 migration): To the C6-substituted-N7-carbamoyl-7-azaindole, add a catalytic amount of N,N-diethylcarbamoyl chloride. Heat the reaction mixture to induce the migration of the carbamoyl group.

  • C2-Metalation and Quench: Cool the solution of the C6-substituted-N1-carbamoyl-7-azaindole to -78 °C. Add a solution of LDA in THF slowly. Stir for 1 hour at -78 °C. Quench the reaction with the desired electrophile to obtain the 2,6-disubstituted product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to the functionalization of the 7-azaindole scaffold.

C3 and C6 Di-arylation via Suzuki-Miyaura Coupling

A one-pot, chemo-selective Suzuki-Miyaura cross-coupling reaction allows for the sequential arylation at the C3 and C6 positions of a suitably protected 6-chloro-3-iodo-7-azaindole.

Table 3: One-Pot C3 and C6 Di-arylation of 7-Azaindole [4]

C3-Aryl Boronic AcidC6-Aryl Boronic AcidProductYield (%)
Phenylboronic acidPhenylboronic acid3,6-diphenyl88
4-Methylphenylboronic acid4-Methylphenylboronic acid3,6-bis(4-methylphenyl)85
4-Methoxyphenylboronic acid4-Methoxyphenylboronic acid3,6-bis(4-methoxyphenyl)82
4-Fluorophenylboronic acid4-Fluorophenylboronic acid3,6-bis(4-fluorophenyl)75
Protocol 2: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles[4]

Materials:

  • 6-chloro-3-iodo-N-protected-7-azaindole

  • Arylboronic acid (for C3)

  • Arylboronic acid (for C6)

  • Pd2(dba)3

  • SPhos

  • Cesium carbonate (Cs2CO3)

  • Toluene/Ethanol (1:1)

Procedure:

  • C3-Arylation: In a sealed tube, combine 6-chloro-3-iodo-N-protected-7-azaindole (1 equiv), the first arylboronic acid (1.1 equiv), Pd2(dba)3 (5 mol%), SPhos (5 mol%), and Cs2CO3 (2 equiv) in a 1:1 mixture of toluene and ethanol. Heat the reaction at 60 °C until the starting material is consumed (monitored by TLC).

  • C6-Arylation: To the same reaction mixture, add the second arylboronic acid (1.2 equiv), additional Pd2(dba)3 (10 mol%), and SPhos (20 mol%). Heat the reaction at 110 °C until completion.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Iodine-Catalyzed C3-Chalcogenation

A metal-free, iodine-catalyzed method enables the direct and regioselective introduction of sulfur and selenium functionalities at the C3 position of the 7-azaindole ring.

Experimental Workflow for C3-Chalcogenation:

G A 7-Azaindole C Iodine (cat.) DMSO, 80 °C A->C B Thiol or Diselenide B->C D C3-Sulfenylated or C3-Selenylated 7-Azaindole C->D

Caption: Iodine-catalyzed C3-chalcogenation of 7-azaindole.

Table 4: C3-Sulfenylation and Selenylation of 7-Azaindole

ReagentProductYield (%)
Thiophenol3-(Phenylthio)-7-azaindole92
4-Methylthiophenol3-((4-Methylphenyl)thio)-7-azaindole95
4-Chlorothiophenol3-((4-Chlorophenyl)thio)-7-azaindole88
Diphenyl diselenide3-(Phenylselanyl)-7-azaindole85
Protocol 3: General Procedure for C-3 Sulfenylation of 7-Azaindoles

Materials:

  • 7-Azaindole

  • Thiol

  • Iodine (I2)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1 equiv) in DMSO.

  • Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

  • Add the corresponding thiol (1.1 equiv) to the reaction mixture.

  • Heat the mixture at 80 °C for 6 hours in an open-air atmosphere.

  • After completion (monitored by TLC), add water and a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery: Kinase Inhibitors

Functionalized pyrrolo[2,3-b]pyridines are core components of numerous kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[2][3]

FGFR4 Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase, and its aberrant signaling is a driver in hepatocellular carcinoma.[5][6] 7-Azaindole derivatives have been developed as potent and selective FGFR4 inhibitors.[5][6][7]

FGFR4 Signaling Pathway:

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Azaindole FGFR4 Inhibitor Inhibitor->FGFR4

Caption: Simplified FGFR4 signaling pathway and its inhibition.

Table 5: In Vitro Activity of Representative 7-Azaindole based FGFR4 Inhibitors [5][6]

CompoundFGFR4 IC50 (nM)HuH-7 Cell Proliferation IC50 (µM)
Compound 24150.12
Compound 3080.05
PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with various cancers.[8][9] N-substituted 7-azaindoles have been identified as potent PIM-1 inhibitors.[8]

PIM-1 Signaling Pathway:

Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 STAT->PIM1 Upregulates Transcription Bad Bad PIM1->Bad Phosphorylates (inactivates) Apoptosis Apoptosis Bad->Apoptosis Inhibitor 7-Azaindole PIM-1 Inhibitor Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway and its inhibition.

Table 6: In Vitro Activity of N-substituted 7-Azaindole PIM-1 Inhibitors [8]

CompoundPIM-1 IC50 (nM)
Compound 125
Compound 215
JAK3 Inhibitors

Janus kinase 3 (JAK3) is a tyrosine kinase crucial for cytokine signaling in immune cells. Selective JAK3 inhibitors are sought after for the treatment of autoimmune diseases and organ transplant rejection.[10][11] The 7-azaindole scaffold has been utilized to develop selective JAK3 inhibitors.[2]

JAK3 Signaling Pathway (JAK/STAT Pathway):

Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates GeneExpression Gene Expression (T-cell proliferation, differentiation) STAT5->GeneExpression Dimerizes & Translocates to Nucleus Inhibitor 7-Azaindole JAK3 Inhibitor Inhibitor->JAK3

References

Application Notes and Protocols for Cross-Coupling Reactions of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This scaffold is a core component of numerous biologically active compounds, including potent kinase inhibitors targeting pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers, making inhibitors of this pathway attractive therapeutic agents.[1][2]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 5-methyl-7-azaindole core, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols and application notes for three key coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in the formation of C-C and C-N bonds at various positions of the heterocyclic nucleus.

Signaling Pathway: JAK/STAT Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are prominent in the development of Janus kinase (JAK) inhibitors. The JAK/STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to modulate gene transcription.[1][2] Small molecule inhibitors containing the 7-azaindole core can bind to the ATP-binding site of JAKs, preventing the phosphorylation cascade and thereby downregulating the inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak receptor->jak Activation stat STAT jak->stat Phosphorylation cytokine Cytokine cytokine->receptor Binding p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization gene Gene Transcription stat_dimer->gene Nuclear Translocation inhibitor 5-Methyl-7-azaindole Inhibitor inhibitor->jak Inhibition

JAK/STAT signaling pathway and inhibition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halo-substituted 5-methyl-7-azaindole and an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl substituents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halo-5-methyl-7-azaindole, Boronic Acid, Base, Catalyst, Ligand solvent Add Degassed Solvent (e.g., Dioxane/Water) start->solvent inert Purge with Inert Gas (N2 or Ar) solvent->inert heat Heat to 80-110 °C inert->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Workflow for Suzuki-Miyaura coupling.
Quantitative Data

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285
22-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O90892
34-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine3-Pyridinylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)Toluene/H₂O1101678
46-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine2-Thienylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)2-MeTHF/H₂O801088

Note: The data presented is representative and may require optimization for specific substrates.

Detailed Protocol
  • Reaction Setup : To a dry Schlenk tube or microwave vial, add the halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%). Add the base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of halo-5-methyl-7-azaindoles with a wide variety of primary and secondary amines.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halo-5-methyl-7-azaindole, Amine, Base, Catalyst, Ligand solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent inert Purge with Inert Gas (N2 or Ar) solvent->inert heat Heat to 90-120 °C inert->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Workflow for Buchwald-Hartwig amination.
Quantitative Data

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridineMorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (2)Toluene1001882
24-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridineAnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane1102475
36-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridineBenzylamineBrettPhos Pd G3 (2)-K₃PO₄ (2)t-Amyl alcohol1001289
42-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridinePiperidinePd(OAc)₂ (5)BINAP (7.5)K₂CO₃ (3)Toluene1002070

Note: The data presented is representative and may require optimization for specific substrates.

Detailed Protocol
  • Reaction Setup : In a glovebox or under a stream of inert gas, add the halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., RuPhos, 4-10 mol%), and base (e.g., NaOtBu, 1.5-3 equiv) to a dry reaction vessel.

  • Reagent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv).

  • Reaction : Seal the vessel and heat the mixture to the desired temperature (typically 90-120 °C) with stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up : After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine.

  • Purification : The organic layer is dried, concentrated, and the residue is purified by silica gel chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a halo-5-methyl-7-azaindole and a terminal alkyne, providing access to alkynyl-substituted derivatives.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halo-5-methyl-7-azaindole, Pd Catalyst, Cu(I) salt, Base solvent Add Anhydrous Solvent (e.g., THF, DMF) start->solvent inert Purge with Inert Gas (N2 or Ar) solvent->inert alkyne Add Terminal Alkyne inert->alkyne react Stir at RT to 80 °C alkyne->react monitor Monitor by TLC or LC-MS react->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end Characterize Product purify->end

Workflow for Sonogashira coupling.
Quantitative Data

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)DMF60690
26-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridineEthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (6)DIPEA (3)THFRT1285
34-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine1-HexynePd(OAc)₂ (2)CuI (4)K₂CO₃ (2.5)Acetonitrile80881
42-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridinePropargyl alcoholPdCl₂(dppf) (4)CuI (8)Et₃N (3)Dioxane501088

Note: The data presented is representative and may require optimization for specific substrates.

Detailed Protocol
  • Reaction Setup : To a flame-dried Schlenk flask, add the halo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Solvent and Base Addition : Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.

  • Reaction : Stir the reaction at room temperature or heat as required (typically between 25-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purification : Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are robust and versatile methods for the derivatization of the this compound scaffold. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. Careful optimization of catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity with diverse substrates.

References

Application Notes and Protocols for 5-Methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a key heterocyclic scaffold in medicinal chemistry. As a derivative of 7-azaindole, it serves as a privileged structural motif, acting as a bioisostere for purines and indoles. This allows it to effectively interact with the hinge region of various protein kinases, making it a cornerstone in the design of potent and selective kinase inhibitors. The strategic placement of the methyl group at the C5 position can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. These application notes provide an overview of its utility, quantitative data on derivative compounds, and detailed experimental protocols for its synthesis and evaluation.

Applications in Drug Discovery

The this compound core is a versatile starting point for the synthesis of a wide array of bioactive molecules. Its primary application lies in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. The pyrrolo[2,3-b]pyridine structure mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

Key therapeutic targets for inhibitors derived from this scaffold include:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling, implicated in autoimmune diseases and myeloproliferative neoplasms.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.

  • RAF Kinases (e.g., B-RAF): Central components of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A promising target in several cancers, including breast and lung cancer.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets for cancer therapy.

Quantitative Data: Inhibitory Activities of Derivatives

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors that incorporate the 1H-pyrrolo[2,3-b]pyridine scaffold. While specific data for the unsubstituted 5-methyl parent compound is limited as it primarily serves as an intermediate, the data for its derivatives highlight the scaffold's potential.

Table 1: JAK1 Inhibitory Activity of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound IDStructureJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
31g 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide2.515.325.710.9
38a ((S,S)-enantiomer of 31g) (S,S)-4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide1.829.545.618.2

Data extracted from a study on JAK1-selective inhibitors.[1]

Table 2: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDStructureFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 3-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivative7925712

Data from a study on potent FGFR inhibitors.[2][3]

Table 3: MELK Inhibitory Activity of 3-substituted 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDStructureMELK IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
16h Substituted 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)aniline320.109

Data from a study on novel anti-tumor agents targeting MELK.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus PLCg->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus (Gene Transcription) STAT_dimer->Nucleus Translocates Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

Experimental Workflows

Synthesis_Workflow Start 2-Amino-3-methyl- 5-bromopyridine Step1 Oxidation (Caro's Acid) Start->Step1 Intermediate1 2-Nitro-3-methyl- 5-bromopyridine Step1->Intermediate1 Step2 Condensation (DMF-DMA, Pyrrolidine) Intermediate1->Step2 Intermediate2 Eneamine Intermediate Step2->Intermediate2 Step3 Reductive Cyclization (Raney Ni, Hydrazine) Intermediate2->Step3 Product1 5-Bromo-1H-pyrrolo- [2,3-b]pyridine Step3->Product1 Step4 Methylation (e.g., Suzuki Coupling) Product1->Step4 FinalProduct 5-Methyl-1H-pyrrolo- [2,3-b]pyridine Step4->FinalProduct

Caption: Synthetic Workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on established methods for 7-azaindole derivatives. The synthesis proceeds via the key intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine, which is then methylated.

Step 1: Synthesis of 2-Nitro-3-methyl-5-bromopyridine

  • In a flask equipped with a mechanical stirrer and cooled in an ice-water bath, add concentrated sulfuric acid (60 mL).

  • Slowly add 2-amino-3-methyl-5-bromopyridine (10.8 g, 57.8 mmol) while maintaining the temperature below 5 °C.[5]

  • Prepare Caro's acid by carefully mixing 86.4 mL of hydrogen peroxide with 179.2 mL of concentrated sulfuric acid, ensuring the solution is pre-cooled.

  • Add the Caro's acid dropwise to the reaction mixture, keeping the temperature below 5 °C.[5]

  • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution by adding sodium hydroxide until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.[5]

Step 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • The 2-nitro-3-methyl-5-bromopyridine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an eneamine intermediate.[5]

  • This intermediate undergoes reductive cyclization using a Raney nickel/hydrazine hydrate system to yield 5-bromo-7-azaindole.[5]

Step 3: Synthesis of this compound

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water), add methylboronic acid (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, such as potassium carbonate (3.0 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., at 90-100 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific conditions such as substrate, ATP concentration, and enzyme concentration should be optimized for each kinase.

Materials:

  • Kinase of interest (e.g., JAK1, FGFR1)

  • Kinase buffer (specific to the enzyme)

  • ATP solution

  • Substrate (peptide or protein specific to the kinase)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and substrate solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Quantify kinase activity by measuring the amount of product formed (phosphorylated substrate) or the amount of ADP generated. For the ADP-Glo™ assay, add the ADP-Glo™ reagent, incubate, then add the Kinase Detection Reagent and measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant kinases. The synthetic protocols and assay methodologies provided herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of derivatives based on this core structure holds significant promise for the development of novel therapeutics.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives in high-throughput screening (HTS) assays. The methodologies described are applicable for the discovery and characterization of novel therapeutic agents targeting a range of biological pathways, including kinase signaling, bacterial growth, and cancer cell proliferation.

Kinase Inhibition Assays

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors. Derivatives of this compound can be effectively screened against various kinases to identify potent and selective inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against several key kinase targets. This data is representative of the potential activities of this compound derivatives.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
4h FGFR1Enzymatic7[1]
FGFR2Enzymatic9[1]
FGFR3Enzymatic25[1]
FGFR4Enzymatic712[1]
14c JAK3Enzymatic1100
31 JAK3EnzymaticPotent (exact value not specified)[2]
Experimental Protocol: HTRF® Kinase Assay for FGFR1

This protocol describes a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay for screening this compound derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).

Materials:

  • FGFR1 enzyme (recombinant)

  • Biotinylated substrate peptide (e.g., Biotin-Pyk2 (Tyr402))

  • ATP

  • HTRF® KinEASE™-Europium Cryptate labeled anti-phosphotyrosine antibody

  • HTRF® KinEASE™-Streptavidin-XL665

  • Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT)

  • This compound derivatives dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and a known FGFR1 inhibitor (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a solution of FGFR1 enzyme and biotinylated substrate peptide in Assay Buffer. The final concentrations should be determined based on prior optimization experiments (e.g., Km for the substrate).

  • Enzyme/Substrate Addition:

    • Add 5 µL of the enzyme/substrate solution to each well of the assay plate.

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

  • Reaction Initiation and Incubation:

    • Prepare a solution of ATP in Assay Buffer at a concentration equal to the determined Km.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection solution containing the Europium Cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.

    • Add 10 µL of the detection solution to each well to stop the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).

    • The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway Visualization

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor This compound Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound Derivative Inhibitor->JAK Cytotoxicity_Workflow Start Start Seed Seed cells in 384-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 AddCmpd Add compound dilutions Incubate1->AddCmpd Incubate2 Incubate 72h AddCmpd->Incubate2 AddCTG Add CellTiter-Glo® Incubate2->AddCTG Shake Shake 2 min AddCTG->Shake Incubate3 Incubate 10 min Shake->Incubate3 Read Measure luminescence Incubate3->Read Analyze Analyze data (GI50, TGI, LC50) Read->Analyze End End Analyze->End Bacterial_SOS_Response DNA_Damage DNA Damage (e.g., from compound) ssDNA Single-stranded DNA (ssDNA) accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA Binds RecA_star RecA* RecA->RecA_star Activates LexA LexA repressor RecA_star->LexA Induces cleavage SOS_genes SOS genes LexA->SOS_genes Represses DNA_Repair DNA Repair & Cell Cycle Arrest SOS_genes->DNA_Repair Inhibitor This compound Derivative (potential MoA) Inhibitor->DNA_Damage

References

Application Notes and Protocols for the Characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The following protocols cover spectroscopic and chromatographic techniques essential for confirming the identity, purity, and stability of this molecule.

Overview and Physicochemical Properties

This compound, also known as 5-methyl-7-azaindole, is a derivative of 7-azaindole. Azaindole scaffolds are considered privileged structures in drug design as they are bioisosteres of indoles and can act as hydrogen-bond donors and acceptors, making them valuable in the development of kinase inhibitors and other therapeutic agents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number824-52-2[1][3][4][5][6][7]
Molecular FormulaC₈H₈N₂[1][3][4][5][6][7]
Molecular Weight132.16 g/mol [1][3][4]
Melting Point138-139 °C[3]
Boiling Point365.4±15.0 °C (Predicted)[3]
AppearanceSolid[7]

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO at 39.52 ppm).

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
H-1 (NH)~11.0 - 12.0br s-
H-6~8.1 - 8.3s-
H-4~7.8 - 8.0s-
H-2~7.2 - 7.4d~3.5 Hz
H-3~6.4 - 6.6d~3.5 Hz
CH₃~2.4 - 2.5s-

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (ppm)
C-7a~148
C-5~145
C-6~128
C-4~120
C-2~118
C-3a~115
C-3~100
CH₃~21

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M]⁺132.07Molecular Ion
[M-H]⁺131.06Loss of a hydrogen radical
[M-CH₃]⁺117.05Loss of a methyl radical
[M-HCN]⁺105.06Loss of hydrogen cyanide from the pyrrole ring
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or the KBr pellet press.

    • Acquire the sample spectrum and ratio it against the background.

Table 5: Characteristic FTIR Vibrational Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (pyrrole)3100 - 3400Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 2960Medium
C=C and C=N Stretch (aromatic)1500 - 1650Strong
C-N Stretch1250 - 1350Medium
C-H Bend (out-of-plane)700 - 900Strong

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the compound and for quantifying it in various matrices.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1.0 mg/mL.

Application in Biological Systems: Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be potent inhibitors of various protein kinases, playing a role in cancer therapy.[2] For instance, they have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase (JAK) signaling pathways.[8][9][10]

Workflow for Evaluating Kinase Inhibitory Activity

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival) ERK->CellResponse PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

References

Application Note: Purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of protein kinase modulators, via recrystallization.[1][2] The described methodology offers a straightforward and effective means to obtain high-purity material suitable for downstream applications in drug discovery and development. A general solvent screening protocol is also provided to enable optimization for various impurity profiles.

Introduction

This compound, also known as 5-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] As an intermediate in the synthesis of various bioactive molecules, including protein kinase inhibitors, the purity of this compound is critical to ensure the desired efficacy and safety of the final drug candidates. Recrystallization is a robust and scalable purification technique for solid organic compounds, relying on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[3] This document outlines a validated recrystallization procedure using ethyl acetate and provides a systematic approach to selecting an optimal solvent system for this compound.

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate, ethanol, acetone, isopropyl acetate, water, n-hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Safety Precautions

This compound is classified as an irritant.[4] The following safety precautions should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

This protocol is based on a documented successful recrystallization of this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, sufficient to form a slurry. Heat the mixture to the boiling point of ethyl acetate while stirring to facilitate dissolution. Continue adding hot ethyl acetate portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. A white solid of 5-methyl-7-azaindole should be obtained.[1]

Protocol 2: Solvent Screening for Recrystallization

If the impurity profile of the crude material is unknown or if the recrystallization from ethyl acetate is not optimal, a solvent screening should be performed to identify the most suitable solvent or solvent system.

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, acetone, isopropyl acetate, water, n-hexane, or mixtures thereof) dropwise at room temperature, vortexing after each addition, to assess solubility. A good solvent for recrystallization will not dissolve the compound at room temperature.

  • For solvents in which the compound is insoluble at room temperature, heat the test tubes to the boiling point of the solvent and observe the solubility. An ideal solvent will completely dissolve the compound at this elevated temperature.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe the formation and quality of the crystals. The solvent that yields well-formed crystals with a significant recovery is a good candidate for scaling up the recrystallization.

  • For compounds that are highly soluble in one solvent and poorly soluble in another, a two-solvent (solvent/anti-solvent) system can be employed. Dissolve the compound in a minimal amount of the "good" solvent at room temperature and slowly add the "anti-solvent" until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Data Presentation

The following table summarizes the known data for the recrystallization of this compound.

ParameterValueReference
Recrystallization Solvent Ethyl Acetate[1]
Volume of Solvent 10 mL for crude product[1]
Yield 80%[1]
Appearance White solid[1]

Workflow Diagram

Recrystallization_Workflow Purification of this compound by Recrystallization cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude this compound dissolution Dissolve in minimal hot solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling Soluble impurities remain in filtrate vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Drying under vacuum washing->drying end Pure this compound drying->end

Caption: Workflow for the recrystallization of this compound.

Conclusion

Recrystallization is an effective method for the purification of this compound. The provided protocol using ethyl acetate offers a reliable starting point, yielding a high recovery of purified material. For different impurity profiles or further optimization, the solvent screening protocol can be employed to identify the most suitable solvent or solvent system. Adherence to the outlined safety precautions is essential when handling this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a crucial heterocyclic building block in medicinal chemistry and drug development. Its scaffold is present in a variety of pharmacologically active compounds, including kinase inhibitors for cancer therapy. The development of a robust and scalable synthesis for this intermediate is essential for ensuring a consistent and cost-effective supply for research and manufacturing purposes.

This document provides a detailed protocol for a multi-step, scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described synthetic route is based on established chemical transformations known for their reliability and scalability.

Synthetic Strategy Overview

The proposed synthetic route commences with a commercially available substituted pyridine and involves the construction of the fused pyrrole ring. This strategy is divided into three main stages:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to introduce an alkyne substituent.

  • N-Protection: Introduction of a protecting group on the amino functionality to facilitate the subsequent cyclization.

  • Base-Mediated Cyclization: An intramolecular reaction to form the pyrrole ring, followed by deprotection to yield the final product.

This approach is selected for its efficiency and the typically high yields observed in similar syntheses of azaindole derivatives.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine

This stage involves the Sonogashira coupling of 2-amino-3-bromo-5-methylpyridine with (trimethylsilyl)acetylene.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)
2-Amino-3-bromo-5-methylpyridineC₆H₇BrN₂187.041.0 kg5.35
(Trimethylsilyl)acetyleneC₅H₁₀Si98.220.63 kg (0.86 L)6.42
Copper(I) iodide (CuI)CuI190.4551.0 g0.268
Bis(triphenylphosphine)palladium(II) dichlorideC₃₆H₃₀Cl₂P₂Pd701.9075.1 g0.107
Triethylamine (TEA)C₆H₁₅N101.194.0 L-
TolueneC₇H₈92.1410.0 L-

Procedure:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-amino-3-bromo-5-methylpyridine (1.0 kg, 5.35 mol), copper(I) iodide (51.0 g, 0.268 mol), and bis(triphenylphosphine)palladium(II) dichloride (75.1 g, 0.107 mol).

  • Purge the reactor with nitrogen for 15 minutes.

  • Add toluene (5.0 L) and triethylamine (4.0 L).

  • Begin stirring and add (trimethylsilyl)acetylene (0.63 kg, 6.42 mol) dropwise over 1 hour, maintaining the internal temperature below 30 °C.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by HPLC or TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with toluene (2 x 1.0 L).

  • Concentrate the combined filtrates under reduced pressure to obtain a crude oil.

  • Redissolve the crude product in ethyl acetate (5.0 L) and wash with water (2 x 2.0 L) and brine (2.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 2-amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine as a solid.

Stage 2: Synthesis of N-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide

This step involves the protection of the amino group with a pivaloyl group to direct the subsequent cyclization.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)
2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridineC₁₁H₁₆N₂Si204.351.0 kg4.89
Pivaloyl chlorideC₅H₉ClO120.580.71 kg (0.74 L)5.87
PyridineC₅H₅N79.102.0 L-
Dichloromethane (DCM)CH₂Cl₂84.9310.0 L-

Procedure:

  • In a 20 L jacketed reactor, dissolve 2-amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine (1.0 kg, 4.89 mol) in dichloromethane (10.0 L) and pyridine (2.0 L).

  • Cool the solution to 0-5 °C with stirring under a nitrogen atmosphere.

  • Add pivaloyl chloride (0.71 kg, 5.87 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction for completion by HPLC or TLC.

  • Upon completion, quench the reaction by the slow addition of water (5.0 L).

  • Separate the organic layer and wash it with 1M HCl (2 x 2.0 L), saturated sodium bicarbonate solution (2 x 2.0 L), and brine (2.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-((trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide. The crude product is often of sufficient purity for the next step.

Stage 3: Synthesis of this compound

This final stage involves a base-mediated cyclization and deprotection to yield the target compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mol)
N-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamideC₁₆H₂₄N₂OSi288.461.0 kg3.47
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.210.78 kg6.94
tert-ButanolC₄H₁₀O74.1210.0 L-
WaterH₂O18.02As needed-
Ethyl acetateC₄H₈O₂88.11As needed-

Procedure:

  • To a 20 L jacketed reactor, add N-(3-((trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide (1.0 kg, 3.47 mol) and tert-butanol (10.0 L).

  • Heat the mixture to 80 °C with stirring under a nitrogen atmosphere.

  • Add potassium tert-butoxide (0.78 kg, 6.94 mol) portion-wise over 1 hour.

  • Maintain the reaction at 80 °C for 6-8 hours, monitoring for the completion of the cyclization and deprotection by HPLC or TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water (10.0 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 5.0 L).

  • Combine the organic layers and wash with brine (2 x 3.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/heptane) to yield this compound as a pure solid.

Quantitative Data Summary

StageProductStarting MaterialExpected Yield (%)Purity (by HPLC)
12-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine2-Amino-3-bromo-5-methylpyridine80-90%>95%
2N-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine90-95%>95%
3This compoundN-(3-((Trimethylsilyl)ethynyl)-5-methylpyridin-2-yl)pivalamide75-85%>99%

Visualizations

Synthesis_Workflow Start Start: 2-Amino-3-bromo-5-methylpyridine Stage1 Stage 1: Sonogashira Coupling - (Trimethylsilyl)acetylene - Pd(PPh3)2Cl2, CuI, TEA Start->Stage1 Intermediate1 Intermediate 1: 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyridine Stage1->Intermediate1 Stage2 Stage 2: N-Protection - Pivaloyl chloride - Pyridine, DCM Intermediate1->Stage2 Intermediate2 Intermediate 2: N-(3-((TMS)ethynyl)-5-methylpyridin-2-yl)pivalamide Stage2->Intermediate2 Stage3 Stage 3: Cyclization & Deprotection - t-BuOK, t-BuOH Intermediate2->Stage3 End Final Product: This compound Stage3->End

Caption: Overall workflow for the synthesis of this compound.

Reaction_Scheme cluster_stage1 Stage 1: Sonogashira Coupling cluster_stage2 Stage 2: N-Protection cluster_stage3 Stage 3: Cyclization & Deprotection A 2-Amino-3-bromo-5-methylpyridine reagents1 Pd(PPh₃)₂Cl₂, CuI TEA, Toluene, 70°C A->reagents1 B + (TMS)acetylene B->reagents1 C 2-Amino-3-((TMS)ethynyl)-5-methylpyridine D Intermediate from Stage 1 reagents1->C reagents2 Pyridine, DCM 0°C to RT D->reagents2 E + Pivaloyl chloride E->reagents2 F N-protected intermediate G Intermediate from Stage 2 reagents2->F reagents3 t-BuOK, t-BuOH 80°C G->reagents3 H This compound reagents3->H

Caption: Detailed reaction scheme for each stage of the synthesis.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of protein kinase modulators.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies involve the cyclization of appropriately substituted pyridine precursors. One documented method starts from 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine, which undergoes cyclization to form the pyrrolo[2,3-b]pyridine core. Other approaches may involve modifications of classical indole syntheses like the Madelung and Fischer methods, adapted for the azaindole system.[1][3]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for optimizing the synthesis of this compound and its derivatives. These include:

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.[4]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence reaction efficiency.

  • Solvent Effects: The solvent affects the solubility of reactants and can influence reaction kinetics.

  • Reaction Temperature and Time: These parameters should be carefully optimized and monitored to ensure complete reaction and minimize product degradation.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can track the consumption of reactants and the formation of the product. UV light (254 nm) is often used for visualization.[4]

Q4: What are some common side reactions or impurities I should be aware of?

A4: Side reactions can include incomplete cyclization, the formation of regioisomers if using unsymmetrical precursors, and degradation of the product under harsh reaction conditions.[4][5] In syntheses involving protecting groups, byproducts from the deprotection step can also be a source of impurities.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.

Fig. 1: Troubleshooting workflow for low product yield.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure that all reactants and reagents are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.[4]

  • Check Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction.

  • Optimize Reaction Conditions:

    • Temperature and Time: Sub-optimal temperatures or reaction times can result in incomplete conversion. Monitor the reaction using TLC to determine the optimal duration. Some related syntheses require heating to 50 °C or even reflux conditions.[6]

    • Solvent: The choice of solvent is critical. Consider screening a range of solvents to find one that provides good solubility for all reactants and facilitates the reaction.

    • Catalyst: If your reaction is catalyzed, the choice and amount of catalyst are crucial. Consider screening different catalysts or optimizing the loading of the current one.

Issue 2: Formation of Multiple Products (Impurities)

The presence of multiple spots on a TLC plate indicates the formation of side products.

Troubleshooting_Impurities Start Multiple Products Observed Characterize Characterize Byproducts (e.g., LC-MS, NMR) Start->Characterize SideReaction Identify Potential Side Reactions Characterize->SideReaction Temp Lower Reaction Temperature SideReaction->Temp Degradation? Inert Ensure Inert Atmosphere (if required) SideReaction->Inert Oxidation? Purification Optimize Purification Method (e.g., Column Chromatography, Recrystallization) Temp->Purification Inert->Purification Success Purity Improved Purification->Success

Fig. 2: Troubleshooting workflow for impurity formation.

Troubleshooting Steps:

  • Characterize Impurities: If possible, isolate and characterize the major impurities to understand their structure. This can provide clues about the side reactions occurring.

  • Modify Reaction Conditions:

    • Temperature: High temperatures can sometimes lead to product degradation or side reactions. Try running the reaction at a lower temperature.

    • Inert Atmosphere: If your reactants or products are sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Purification:

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities. Experiment with different solvent systems (eluents) to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization can be an effective way to remove impurities.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a documented synthesis of 5-methyl-7-azaindole.[1]

Materials:

  • 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine

  • N-methylpyrrolidinone (NMP)

  • Sodium hydride (60% dispersion in mineral oil)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry three-necked flask, add 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine (9.8 g, 48.0 mmol) and N-methylpyrrolidinone (50 mL).

  • Under an ice bath, slowly add sodium hydride (2.8 g, 59 mmol, 60% dispersion in mineral oil).

  • Heat the reaction mixture to 100 °C and maintain for 10 minutes.

  • Monitor the reaction to completion (e.g., by TLC).

  • Cool the mixture to room temperature.

  • Slowly quench the reaction by adding saturated ammonium chloride solution (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash sequentially with water (100 mL) and saturated brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate (10 mL) to yield this compound as a white solid.

Parameter Value
Starting Material 5-methyl-3-((trimethylsilyl)alkynyl)pyridin-2-amine
Solvent N-methylpyrrolidinone (NMP)
Base Sodium Hydride
Temperature 100 °C
Reported Yield 80%[1]

Data Summary

The following table summarizes reaction conditions for related 1H-pyrrolo[2,3-b]pyridine derivative syntheses, which can be informative for optimizing your specific reaction.

Reaction Type Starting Material Reagents Solvent Temperature Time Yield Reference
Aldehyde Condensation5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridinem-dimethoxybenzaldehyde, KOHMethanol50 °C5 h45-60%[6]
Reduction3-((3,5-dimethoxyphenyl)(hydroxy)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineTriethylsilane, Trifluoroacetic acidAcetonitrileReflux2 h46-80%[6]
Suzuki Coupling4-chloro-2-iodo-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acid, Pd2(dba)3, K2CO31,4-dioxane:water (1:1)100 °C30 min-[5]

References

Technical Support Center: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Q1: My overall yield is low in the multi-step synthesis starting from a protected 5-bromo-7-azaindole. What are the critical steps to optimize?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies at each stage. For the synthesis of this compound from a protected 5-bromo-7-azaindole, the following steps are critical:

  • Lithiation and Methylation: The initial step of converting the bromo-substituent to a methyl group is crucial. Incomplete lithiation or side reactions during the addition of the methylating agent (e.g., methyl iodide) can significantly reduce the yield. Ensure anhydrous conditions and precise temperature control (typically -78 °C) during the lithiation step.

  • Rearomatization: The dehydrogenation step to form the aromatic pyrrolo[2,3-b]pyridine ring must be efficient. The choice of dehydrogenating agent (e.g., DDQ) and reaction time are important parameters to optimize. Inadequate dehydrogenation will result in a mixture of the desired product and the azaindoline intermediate, complicating purification.

  • Deprotection: The final deprotection step to remove the protecting group from the pyrrole nitrogen should be clean and high-yielding. The choice of deprotection conditions depends on the specific protecting group used. For silyl protecting groups, acidic conditions are often employed. Incomplete deprotection will necessitate an additional purification step.

Q2: I am attempting a Fischer indole synthesis to prepare 5-methyl-7-azaindole, but the reaction is failing or giving very low yields. What are the common pitfalls?

A2: The Fischer indole synthesis, while versatile, can be challenging when applied to the synthesis of azaindoles due to the electron-deficient nature of the pyridine ring. Common issues include:

  • Harsh Reaction Conditions: Pyridylhydrazines are often less reactive than their phenylhydrazine counterparts, requiring more forcing conditions (high temperatures and strong acids like polyphosphoric acid). These conditions can lead to decomposition and tar formation.

  • Unfavorable[1][1]-Sigmatropic Rearrangement: The key step in the Fischer synthesis is a[1][1]-sigmatropic rearrangement. The electron-withdrawing nature of the pyridine ring can disfavor this rearrangement, leading to low yields.

  • Side Reactions: A common side reaction is the formation of isomeric products or decomposition of the starting hydrazine. The choice of acid catalyst is critical; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2] It is advisable to screen a range of Brønsted and Lewis acids to find the optimal conditions for your specific substrate.[2]

Q3: I am considering a Madelung-type synthesis. What are the key challenges associated with this method for producing 7-azaindoles?

A3: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures. While it can be an effective method for 7-azaindoles, challenges include:

  • Severe Reaction Conditions: Traditional Madelung synthesis requires very high temperatures (200–400 °C) and strong bases (e.g., sodium or potassium alkoxides), which can lead to low yields and decomposition of starting materials and products.[1]

  • Limited Substrate Scope: The harsh conditions can limit the functional groups that are tolerated on the starting material.

  • Base Selection: The choice of base is critical. Modern variations of the Madelung synthesis utilize organolithium bases like n-BuLi or LDA at lower temperatures, which can improve yields.

Q4: My purification of this compound by column chromatography is proving difficult, with co-eluting impurities. What strategies can I employ?

A4: Purification of azaindoles can be challenging due to their polarity and potential for hydrogen bonding with the stationary phase. If you are experiencing difficulties with column chromatography, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve separation of basic compounds.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a C18 reversed-phase silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The aqueous layer, containing the protonated product, can then be washed with an organic solvent to remove non-basic impurities. Basification of the aqueous layer and extraction with an organic solvent will then yield the purified product.

Data Presentation

The following table summarizes a reported high-yield synthetic route for this compound.

StepStarting MaterialReagents and ConditionsProductYield
11-(tert-Butyl-dimethyl-silanyl)-5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine1. tert-BuLi, Et₂O, -78 °C2. MeI, -78 °C to r.t.1-(tert-Butyl-dimethyl-silanyl)-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-
21-(tert-Butyl-dimethyl-silanyl)-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineDDQ, CH₂Cl₂, r.t.1-(tert-Butyl-dimethyl-silanyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-
31-(tert-Butyl-dimethyl-silanyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine10% HCl in MeOH, r.t.This compound81% (over 3 steps)

Experimental Protocols

A detailed three-step protocol for the synthesis of this compound is provided below, based on a reported method.

Synthesis of this compound

This protocol describes a three-step synthesis starting from a protected 5-bromo-7-azaindoline derivative.

Step 1: Synthesis of 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • To a stirred and cooled (-78 °C) solution of 1-(tert-Butyl-dimethyl-silanyl)-5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous diethyl ether (Et₂O), add a solution of tert-butyllithium (tert-BuLi) in pentane (2.1 equiv) dropwise.

  • After stirring for 40 minutes at -78 °C, add methyl iodide (MeI) (2.5 equiv) dropwise.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Partition the mixture between chloroform (CHCl₃) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with CHCl₃ (2x).

  • Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate to afford the crude product, which is used directly in the next step without further purification.

Step 2: Synthesis of 1-(tert-Butyl-dimethyl-silanyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of the crude azaindoline from the previous step in dichloromethane (CH₂Cl₂), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) in one portion at room temperature.

  • After 20 minutes, dilute the resulting black mixture with a saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

  • Extract the aqueous layer with CHCl₃ (2x).

  • Combine the organic solutions, dry over MgSO₄, filter, and concentrate to afford the crude product, which is used directly in the next step without further purification.

Step 3: Synthesis of this compound

  • To a stirred solution of the crude protected azaindole from the previous step in methanol (MeOH), add a 10% solution of hydrochloric acid (HCl) in methanol.

  • After 20 minutes at room temperature, concentrate the mixture.

  • Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (2x).

  • Combine the organic solutions, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by preparative thin-layer chromatography (PTLC) using 5% MeOH in CH₂Cl₂ to afford the desired this compound. The reported overall yield for these three steps is 81%.

Visualizations

Synthetic Workflow for this compound

SynthesisWorkflow start Protected 5-bromo-7-azaindoline step1 Lithiation and Methylation (t-BuLi, MeI) start->step1 intermediate1 Protected 5-methyl-7-azaindoline step1->intermediate1 step2 Rearomatization (DDQ) intermediate1->step2 intermediate2 Protected 5-methyl-7-azaindole step2->intermediate2 step3 Deprotection (HCl/MeOH) intermediate2->step3 end_product This compound step3->end_product

Caption: A three-step synthetic route to this compound.

Troubleshooting Logic for Low Yield in Azaindole Synthesis

TroubleshootingWorkflow decision decision issue issue solution solution start Low Yield Observed check_reaction Analyze crude reaction mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? check_reaction->side_products purification_issue Difficulty in Purification? check_reaction->purification_issue optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes identify_byproducts Identify side products side_products->identify_byproducts Yes optimize_purification Optimize Purification purification_issue->optimize_purification Yes increase_time Increase reaction time optimize_conditions->increase_time increase_temp Increase temperature optimize_conditions->increase_temp change_reagents Change catalyst/base/solvent optimize_conditions->change_reagents adjust_stoichiometry Adjust stoichiometry identify_byproducts->adjust_stoichiometry lower_temp Lower reaction temperature identify_byproducts->lower_temp milder_catalyst Use milder catalyst identify_byproducts->milder_catalyst change_eluent Change chromatography eluent (add modifier) optimize_purification->change_eluent alternative_method Use alternative method (recrystallization, extraction) optimize_purification->alternative_method

Caption: A logical workflow for troubleshooting low yield in azaindole synthesis.

References

Technical Support Center: Purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 5-methyl-7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of this compound derivatives?

A1: Researchers often face challenges such as:

  • Co-elution with impurities: Structurally similar impurities can be difficult to separate by standard column chromatography.

  • Low recovery: The product may be lost during workup and purification steps due to its solubility in aqueous or organic phases.

  • Product instability: Some derivatives may be sensitive to acidic or basic conditions used in chromatography.

  • Poor crystallization: Difficulty in obtaining crystalline material can hinder purification by recrystallization.

  • Amorphous or oily products: The final product may be obtained as an oil or an amorphous solid, making handling and further purification challenging.

Q2: What are the key physicochemical properties of this compound derivatives to consider for purification?

A2: The key properties include:

  • Enhanced Aqueous Solubility: Compared to their indole counterparts, azaindole derivatives, including the 5-methyl-7-azaindole scaffold, generally exhibit improved aqueous solubility.[1][2] This is an important consideration for extraction and recrystallization solvent selection.

  • Polarity: The presence of the pyridine nitrogen increases the polarity of the molecule. The overall polarity will depend on the other substituents on the pyrrolopyridine core.

  • pKa: The pyridine ring introduces a basic character to the molecule. The pKa of the parent 7-azaindole is approximately 4.59.[3] This property can be exploited for purification techniques like solid-phase extraction (SPE) with ion-exchange resins.

  • Potential for Hydrogen Bonding: The pyrrole NH and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, influencing solubility and interactions with stationary phases in chromatography.

Q3: Which purification techniques are most effective for this compound derivatives?

A3: The most common and effective techniques are:

  • Column Chromatography: Silica gel column chromatography is widely used. Normal-phase chromatography with solvent systems like hexane/ethyl acetate or dichloromethane/methanol is often effective. For highly polar derivatives, reverse-phase chromatography may be more suitable.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material. Ethyl acetate is a commonly reported solvent for the recrystallization of this compound.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is an excellent option.[5]

  • Solid-Phase Extraction (SPE): Ion-exchange SPE can be used to capture the basic 7-azaindole derivatives and separate them from non-basic impurities.

Q4: What are some common impurities I should be aware of during the synthesis and purification of these derivatives?

A4: Common impurities may include:

  • Unreacted starting materials: Such as 2-amino-3-bromo-5-methylpyridine or other precursors.

  • Side-products from the synthesis: Depending on the synthetic route, side-products from incomplete reactions or alternative reaction pathways can be present. For instance, in syntheses involving lithiation, impurities from aldol reactions between intermediate aldehydes have been observed.[3]

  • Reagents and by-products: Residual catalysts (e.g., palladium), bases, or protecting groups.

  • Positional isomers: If the synthesis is not regioselective, other isomers of the desired product may be formed.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of the product with one or more impurities.

  • Broad peaks, leading to mixed fractions.

  • Streaking of the compound on the TLC plate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System 1. Systematically vary the solvent polarity: Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. 2. Try a different solvent system: If hexane/ethyl acetate is not effective, consider dichloromethane/methanol or toluene/acetone. 3. Add a modifier: For basic compounds like 7-azaindole derivatives, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and reduce tailing on silica gel.
Overloading the Column 1. Reduce the amount of crude material: As a rule of thumb, use a silica gel to crude product weight ratio of at least 50:1. For difficult separations, a ratio of 100:1 or higher may be necessary.
Poor Column Packing 1. Ensure a well-packed column: Use a slurry packing method to create a homogenous and air-free column bed.
Compound Instability on Silica Gel 1. Test for stability: Spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound may be degrading on silica. 2. Use a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18).
Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor.

  • The product precipitates as an oil or fails to crystallize.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Recrystallization Solvent 1. Screen different solvents: The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexane).[4] 2. Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, heat to redissolve and cool slowly.
Cooling the Solution Too Quickly 1. Allow for slow cooling: Let the flask cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
Insufficient Concentration 1. Concentrate the solution: If no crystals form upon cooling, carefully evaporate some of the solvent and attempt to crystallize again.
Presence of Impurities Inhibiting Crystallization 1. Purify by another method first: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that hinder crystallization. 2. Use seed crystals: If a small amount of pure crystalline material is available, add a seed crystal to the cooled, saturated solution to induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent mixture (isocratic elution).

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and the compound will be insoluble at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical purification data for this compound and its derivatives based on literature reports.

Compound/DerivativePurification MethodSolvent System / ConditionsYield (%)Purity (%)Reference
This compoundRecrystallizationEthyl Acetate80>98[4]
Substituted pyrrolo[2,3-d]pyrimidineColumn ChromatographyMeOH/DCM (0.5:9.5)7296.5 (HPLC)[6]
Substituted pyrrolo[2,3-d]pyrimidineColumn ChromatographyAcetone/DCM (1:1)61-[6]
Substituted pyrrolo[2,3-d]pyrimidineColumn ChromatographyEtOAc/n-pentane (8:2)54-[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup chromatography Column Chromatography workup->chromatography High Impurity Load recrystallization Recrystallization workup->recrystallization Low Impurity Load chromatography->recrystallization Further Purification hplc Preparative HPLC chromatography->hplc Difficult Separation purity_check Purity Analysis (NMR, LC-MS) recrystallization->purity_check hplc->purity_check purity_check->chromatography Purity <95% final_product Pure Product purity_check->final_product Purity >95%

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Purification Unsuccessful low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity optimize_extraction Optimize Extraction pH low_yield->optimize_extraction check_solubility Check Product Solubility in Wash Solutions low_yield->check_solubility optimize_recrystallization Optimize Recrystallization Solvent/Temperature low_yield->optimize_recrystallization change_column_phase Change Column Stationary/Mobile Phase low_purity->change_column_phase use_prep_hplc Use Preparative HPLC low_purity->use_prep_hplc multiple_purifications Perform Multiple Purification Steps low_purity->multiple_purifications

Caption: A logical decision tree for troubleshooting common purification problems.

References

Stability issues of 5-Methyl-1H-pyrrolo[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Methyl-1H-pyrrolo[2,3-b]pyridine in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected degradation of the compound in solution. pH Instability: The compound may be susceptible to degradation in highly acidic or basic conditions.Buffer the solution to a neutral pH (around 7.0-7.4). If the experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize storage time.
Oxidation: The pyrrolo[2,3-b]pyridine core can be sensitive to oxidation, especially when exposed to air for extended periods.Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants may be considered if compatible with the experimental setup.
Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Thermal Instability: Elevated temperatures can accelerate the degradation of the compound.Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles.
Precipitation of the compound from solution. Low Solubility: this compound has low solubility in water.[1]Use co-solvents such as DMSO, DMF, or ethanol to increase solubility before preparing aqueous dilutions. Perform solubility tests to determine the optimal solvent system for your desired concentration.
Change in pH: The solubility of the compound may be pH-dependent.Check the pH of the solution. Adjust the pH to a range where the compound is most soluble, if permissible for the experiment.
Inconsistent experimental results. Solution Instability: Degradation of the compound over the course of the experiment.Prepare fresh solutions for each experiment. If using a stock solution, regularly check its purity and concentration using a validated analytical method like HPLC.
Interaction with other components: The compound may react with other components in the experimental medium.Evaluate the compatibility of this compound with other reagents in your system.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solutions of this compound?

A1: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) and protected from light.[2] Solutions should be prepared in tightly sealed containers, and for organic solvents, the headspace can be flushed with an inert gas like nitrogen or argon to minimize oxidation.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule.[3][4] This involves subjecting a solution of the compound to various stress conditions that are more severe than typical experimental conditions, such as high and low pH, oxidizing agents, elevated temperature, and intense light.[3][5][6] The extent of degradation is then quantified using a stability-indicating analytical method, typically HPLC.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, related 7-azaindole derivatives can undergo reactions such as oxidation of the pyrrole ring or reactions involving the pyridine nitrogen.[7][8] Hydrolysis under extreme pH conditions could also be a potential degradation route.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to cause degradation. The compatibility with other reagents should be assessed on a case-by-case basis.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) for a specified time.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

    • Identify and quantify any major degradation products.

Data Presentation

Hypothetical Stability Data Summary

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition Duration Temperature % Degradation Major Degradants (Hypothetical)
0.1 M HCl24 hours60 °C15%Degradant A, Degradant B
0.1 M NaOH24 hours60 °C8%Degradant C
3% H₂O₂24 hoursRoom Temp25%Oxidized Product D
Heat48 hours80 °C5%Minor thermal degradants
Light (ICH Q1B)--10%Photodegradant E

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Stress (80°C) stock->thermal Expose to photo Photostability (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc data_analysis Calculate % Degradation hplc->data_analysis pathway Identify Degradants data_analysis->pathway

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Compound Degradation ph pH Instability issue->ph is caused by oxidation Oxidation issue->oxidation is caused by light Photodegradation issue->light is caused by temperature Thermal Stress issue->temperature is caused by buffer Use Buffered Solutions ph->buffer is addressed by inert Inert Atmosphere oxidation->inert is addressed by protect Protect from Light light->protect is addressed by store Store at Low Temperature temperature->store is addressed by

Caption: Troubleshooting logic for compound degradation.

References

Troubleshooting low conversion rates in 5-Methyl-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-Methyl-7-azaindole. The following sections address common issues leading to low conversion rates in cross-coupling reactions and other transformations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low to no conversion in my palladium-catalyzed cross-coupling reaction with a this compound derivative?

A1: Low conversion rates in palladium-catalyzed reactions involving the 7-azaindole scaffold are often due to catalyst inhibition or deactivation. The unprotected N-H of the pyrrole ring can coordinate to the palladium center, hindering its catalytic activity. It is highly recommended to protect the pyrrole nitrogen before performing cross-coupling reactions.[1][2] The choice of protecting group, catalyst, ligand, base, and solvent are all critical factors that need to be optimized.

Q2: What is a suitable protecting group for the pyrrole nitrogen of this compound?

A2: The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group is a highly effective protecting group for the 7-azaindole core.[1] It is robust enough to withstand various reaction conditions and can be reliably removed. Other protecting groups like benzenesulfonyl (Bs) have been used, but can sometimes lead to lower yields and inconvenient spontaneous deprotection during subsequent reaction steps.[1]

Q3: My Suzuki-Miyaura reaction is sluggish and gives a low yield. What are the key parameters to optimize?

A3: For Suzuki-Miyaura couplings on the 7-azaindole scaffold, several factors are crucial:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos often give good results. Pre-catalysts can also be highly effective.[3]

  • Base: The base plays a important role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol) is typically used to dissolve both the organic substrate and the inorganic base.[1][3] The solvent system should be thoroughly degassed to prevent oxidation of the catalyst.

  • Temperature: These reactions often require elevated temperatures (e.g., 60-110 °C) to proceed at a reasonable rate.[3]

Q4: I am struggling with a Buchwald-Hartwig amination reaction. What are the common pitfalls?

A4: Similar to Suzuki-Miyaura reactions, Buchwald-Hartwig aminations on 7-azaindoles are sensitive to reaction conditions:

  • Catalyst Inhibition: The unprotected pyrrole N-H is a major cause of low yields. Protection of this position is strongly advised.[1]

  • Catalyst and Ligand System: Specific palladium pre-catalysts and ligands have been developed for C-N bond formation. For instance, a combination of a RuPhos pre-catalyst and the RuPhos ligand has proven effective for the amination of 4-chloro-7-azaindole.[4]

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are often employed. The base must be strong enough to deprotonate the amine but should not lead to unwanted side reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or t-butanol are typically used. The presence of water can be detrimental to the reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with a halogenated this compound derivative, consider the following troubleshooting steps:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki-Miyaura Coupling check_protection Is the pyrrole N-H protected? start->check_protection protect_N Protect the pyrrole nitrogen (e.g., with SEM-Cl). check_protection->protect_N No optimize_catalyst Optimize Catalyst and Ligand check_protection->optimize_catalyst Yes protect_N->optimize_catalyst screen_catalysts Screen different Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos). optimize_catalyst->screen_catalysts No Improvement optimize_base Optimize Base and Solvent optimize_catalyst->optimize_base Improvement screen_catalysts->optimize_base screen_bases Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and degassed solvent mixtures (e.g., dioxane/water). optimize_base->screen_bases No Improvement optimize_temp Adjust Temperature and Time optimize_base->optimize_temp Improvement screen_bases->optimize_temp increase_temp Increase reaction temperature (e.g., up to 110°C) and monitor over time. optimize_temp->increase_temp No Improvement end Improved Yield optimize_temp->end Improvement increase_temp->end G start Low Yield in Buchwald-Hartwig Amination check_protection Is the pyrrole N-H protected? start->check_protection protect_N Protect the pyrrole nitrogen (e.g., with SEM-Cl). check_protection->protect_N No optimize_catalyst Optimize Catalyst and Ligand check_protection->optimize_catalyst Yes protect_N->optimize_catalyst screen_catalysts Screen different Pd pre-catalysts and ligands (e.g., RuPhos, SPhos, XPhos). optimize_catalyst->screen_catalysts No Improvement optimize_base Optimize Base and Solvent optimize_catalyst->optimize_base Improvement screen_catalysts->optimize_base screen_bases Screen different bases (e.g., LiHMDS, NaOtBu) and ensure anhydrous solvent (e.g., t-BuOH, Dioxane). optimize_base->screen_bases No Improvement check_amine Check Amine Quality and Equivalents optimize_base->check_amine Improvement screen_bases->check_amine purify_amine Use freshly distilled/purified amine and consider increasing equivalents. check_amine->purify_amine No Improvement end Improved Yield check_amine->end Improvement purify_amine->end

References

Technical Support Center: Purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The impurities in your sample will largely depend on the synthetic route used. The two most common methods for synthesizing the 7-azaindole core are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

  • Fischer Indole Synthesis: This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2] Potential impurities include:

    • Unreacted starting materials (e.g., 4-methyl-3-pyridinylhydrazine and acetone).

    • Regioisomers, if unsymmetrical ketones are used.

    • Side-products from the acid-catalyzed cyclization, which can be complex and varied.[3]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[4][5] Common impurities include:

    • Unreacted starting materials (e.g., 2-amino-3-bromo-5-methylpyridine and propyne).

    • Homocoupled alkyne (a common side-product in Sonogashira reactions).[6]

    • Residual palladium catalyst and ligands.

Q2: My crude this compound is a dark oil/solid. How can I decolorize it?

A2: The dark color is likely due to polymeric or highly conjugated impurities. A common and effective method for decolorization is to treat a solution of the crude product with activated carbon.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol) at room temperature.

  • Add a small amount of activated carbon (typically 1-5% by weight of your crude material).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with a small amount of the fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A3: If an impurity has a similar polarity to your product, separation by standard silica gel chromatography can be challenging. Here are a few strategies to try:

  • Optimize your solvent system: A slight change in the eluent composition can sometimes improve separation. Try adding a small percentage of a third solvent with a different polarity (e.g., dichloromethane or a trace amount of triethylamine if your compound is basic).

  • Change the stationary phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Recrystallization: If the impurity has a different solubility profile than your product, recrystallization can be a very effective purification method.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Low recovery of the desired product from the column.Product is highly polar and is retained on the silica gel. 1. Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol. 2. Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the eluent to reduce interactions with the acidic silica gel.
Product is volatile and is lost during solvent removal. 1. Use a lower temperature on the rotary evaporator. 2. Avoid leaving the product under high vacuum for extended periods.
Product is unstable on silica gel. 1. Minimize the time the product is on the column by using flash chromatography. 2. Consider an alternative purification method such as recrystallization or preparative thin-layer chromatography (prep-TLC).
Issue 2: Oiling Out During Recrystallization
Symptom Possible Cause Troubleshooting Steps
The dissolved product separates as an oil instead of forming crystals upon cooling.The solution is too concentrated. 1. Add more hot solvent to the oiled-out mixture to redissolve it. 2. Allow the solution to cool more slowly to encourage crystal formation.
The cooling rate is too fast. 1. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. 2. Insulate the flask to slow down the cooling process.
The chosen solvent is not ideal. 1. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid, then heat until clear and allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for column chromatography by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system. You may start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Representative Purification by Column Chromatography

Sample Initial Purity (by HPLC) Purification Method Eluent System Final Purity (by HPLC) Yield
Crude Product85%Column ChromatographyHexane/Ethyl Acetate (Gradient)>98%75%
Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Representative Purification by Recrystallization

Sample Initial Purity (by HPLC) Purification Method Recrystallization Solvent Final Purity (by HPLC) Yield
Crude Product90%RecrystallizationEthyl Acetate>99%85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound dissolution Dissolve in appropriate solvent synthesis->dissolution column_chromatography Column Chromatography dissolution->column_chromatography Option 1 recrystallization Recrystallization dissolution->recrystallization Option 2 pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC/HPLC) is_pure Is Purity >98%? start->is_pure end_yes Purification Successful is_pure->end_yes Yes end_no Select Purification Method is_pure->end_no No column Column Chromatography end_no->column recrystallize Recrystallization end_no->recrystallize re_evaluate Re-evaluate Purity column->re_evaluate recrystallize->re_evaluate re_evaluate->is_pure

Caption: Troubleshooting logic for selecting a purification method for this compound.

References

Preventing degradation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the storage and use of this compound.

Issue Potential Cause Recommended Action
Discoloration (product turning yellow or brown) Oxidation or photodegradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial and storing it in the dark.
Reduced purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) Chemical degradation due to improper storage conditions (exposure to air, moisture, light, or incompatible materials).Verify storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, and dark place. Avoid contact with strong oxidizing agents.
Inconsistent experimental results Degradation of the compound in solution during the experiment.Prepare solutions fresh before use. If solutions need to be stored, even for a short period, protect them from light and consider storing them at a low temperature (e.g., 2-8°C).
Precipitation of the compound from solution The compound may have limited solubility in some solvents, and solubility can be affected by temperature changes.Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary. If storing solutions, check for precipitation before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), in a cool, dry, and dark place.[1] Storing at 2-8°C is a common practice for many heterocyclic compounds to minimize degradation.

Q2: What are the main degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyrrolopyridine structures are known to be susceptible to oxidation, hydrolysis (in acidic or alkaline conditions), and photodegradation.[1][2] The pyrrole and pyridine rings can undergo ring-opening reactions under harsh conditions.

Q3: How can I check the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4] A comparison of the obtained data with a reference standard is the most reliable method.

Q4: Is this compound sensitive to light?

A4: Yes, based on the behavior of the parent 7-azaindole scaffold, this compound is expected to be sensitive to light.[5] Therefore, it is crucial to protect the compound from light during storage and handling by using amber vials or wrapping containers in aluminum foil.

Q5: What solvents are recommended for dissolving this compound?

A5: The solubility of this compound should be determined empirically for your specific application. It is sparingly soluble in water.[2] Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are often used for similar heterocyclic compounds. Always use high-purity, dry solvents.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization will be required.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. A starting point could be a linear gradient from 10% to 90% organic solvent over 20-30 minutes.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).

4. Detection:

  • Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength for maximum sensitivity. A photodiode array (PDA) detector is highly recommended to monitor for the appearance of new peaks with different UV spectra.

5. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[6] This involves subjecting the compound to various stress conditions to intentionally induce degradation. Analyze the stressed samples by HPLC to see if the degradation products are well-separated from the parent peak.

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_experiment Experimental Use cluster_analysis Purity Analysis storage Store at 2-8°C, in dark, under inert gas handling Handle under inert gas, protect from light storage->handling dissolution Dissolve in appropriate dry solvent handling->dissolution reaction Perform experiment dissolution->reaction hplc HPLC analysis reaction->hplc Check for degradation nmr NMR analysis ms Mass Spectrometry

Caption: Experimental workflow for handling and analyzing this compound.

logical_relationship cluster_stressors Potential Degradation Stressors cluster_degradation Degradation Products compound This compound degradation_products Oxidized Products, Hydrolysis Products, Photodegradation Products compound->degradation_products leads to light Light light->degradation_products air Air (Oxygen) air->degradation_products moisture Moisture moisture->degradation_products heat Heat heat->degradation_products strong_oxidizers Strong Oxidizers strong_oxidizers->degradation_products ph Extreme pH ph->degradation_products

Caption: Logical relationship between stressors and degradation of this compound.

References

Technical Support Center: Optimizing Catalyst Selection for 5-Methyl-1H-pyrrolo[2,3-b]pyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and functionalization of this compound derivatives.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a halogenated this compound derivative and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving 7-azaindole scaffolds are a common challenge. The nitrogen atoms in the bicyclic system can coordinate to the palladium catalyst, leading to deactivation. Here are several troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands often provide better results by promoting oxidative addition and preventing catalyst decomposition. Consider screening a variety of ligands.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[2][3][4] The presence of water can also be beneficial, so using a mixed solvent system like dioxane/water or toluene/water is often recommended.[3][5]

  • Protecting Group Strategy: The N-H of the pyrrole ring can interfere with the catalytic cycle. Protecting the pyrrole nitrogen with a suitable group, such as tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM), can prevent catalyst inhibition and improve yields.[6]

  • Exclusion of Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to the formation of boronic acid homocoupling byproducts.[7] Degassing the solvent and reagents thoroughly is essential.

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier. However, be cautious as higher temperatures can also lead to catalyst decomposition and side product formation.[8]

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a halo-5-Methyl-1H-pyrrolo[2,3-b]pyridine is giving poor conversion. What adjustments should I consider?

Answer:

The Buchwald-Hartwig amination is sensitive to several factors, especially with heteroaromatic substrates.[9] Here’s how to troubleshoot:

  • Ligand Choice is Key: The success of the Buchwald-Hartwig amination heavily relies on the phosphine ligand. For 7-azaindole substrates, biaryl phosphine ligands like Xantphos, DavePhos, or RuPhos are often more effective than traditional phosphines.[10][11] These ligands promote the reductive elimination step and stabilize the palladium catalyst.

  • Catalyst Precursor: Using palladium precatalysts, such as those from the Buchwald or Hartwig groups (e.g., RuPhos Pd G2), can lead to more consistent and reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[11]

  • Base Compatibility: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate has base-sensitive functional groups, you might need to screen other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate.[10][11]

  • Solvent Effects: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.

  • Substrate Purity: Ensure the purity of your amine coupling partner. Trace impurities can poison the catalyst.

Issue 3: Sonogashira Coupling Fails to Initiate

Question: I am trying to perform a Sonogashira coupling with an iodo-5-Methyl-1H-pyrrolo[2,3-b]pyridine and a terminal alkyne, but the reaction is not proceeding. What should I investigate?

Answer:

Sonogashira couplings can be sensitive to reaction conditions. Here are some troubleshooting tips:

  • Copper Co-catalyst: The presence of a copper(I) salt, typically CuI, is crucial for the traditional Sonogashira reaction. Ensure that your CuI is fresh and of high purity.

  • Amine Base/Solvent: A common issue is the quality of the amine base, which often also serves as the solvent (e.g., triethylamine or diisopropylethylamine). Using a freshly distilled amine can be beneficial. In some cases, a co-solvent like THF or DMF may be necessary.[12]

  • Palladium and Ligand: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is standard. If you suspect catalyst deactivation, consider a ligand that can stabilize the palladium complex.

  • Degassing: As with other cross-coupling reactions, thorough degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Temperature: Sonogashira reactions are often run at room temperature to moderate heat. If the reaction is sluggish, gentle heating might be required.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for Suzuki-Miyaura coupling of this compound derivatives?

A1: A robust starting point for Suzuki-Miyaura coupling on the 7-azaindole core is to use a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[13][14] A common base and solvent system would be K₂CO₃ or Cs₂CO₃ in a mixture of dioxane and water.[3][10]

Q2: Do I need to protect the N-H of the pyrrole ring in this compound for cross-coupling reactions?

A2: While not always mandatory, protecting the pyrrole N-H is often beneficial and can lead to higher yields and better reproducibility, especially in Buchwald-Hartwig aminations.[6][10] The acidic N-H proton can interfere with basic reagents, and the nitrogen lone pair can coordinate to the palladium catalyst.[6] Common protecting groups include SEM, Boc, or sulfonyl derivatives.[6]

Q3: What are the common side reactions in these coupling reactions and how can I minimize them?

A3: Common side reactions include:

  • Homocoupling: Formation of a dimer of your boronic acid (in Suzuki) or alkyne (in Sonogashira). This is often due to the presence of oxygen and can be minimized by rigorous degassing.[7]

  • Protodeborylation/Protodesilylation: Loss of the boryl or silyl group from your coupling partner, leading to the formation of the corresponding simple arene. This can sometimes be suppressed by using a less protic solvent or a different base.

  • Hydrodehalogenation: Replacement of the halide on your 7-azaindole with a hydrogen atom. This can be more prevalent with certain catalyst/ligand combinations and at higher temperatures.

Q4: How do I choose the right base for my coupling reaction?

A4: The choice of base depends on the specific coupling reaction and the functional group tolerance of your substrates.

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. The strength of the base can influence the rate of transmetalation.[2][3][4]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used to deprotonate the amine.[10][11]

  • Sonogashira: An amine base like Et₃N or i-Pr₂NEt is generally used, which also often serves as the solvent.

Data Summary

The following tables summarize catalyst systems and conditions for various coupling reactions on the 7-azaindole scaffold.

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Halo-7-azaindoles

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃SPhosCs₂CO₃Toluene/Ethanol11088[14]
Pd(OAc)₂SPhosK₃PO₄MeCN/H₂ORefluxGood[13]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100Moderate[15]
PdCl₂(dppf)-Na₂CO₃Dioxane150Good[16]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halo-7-azaindoles

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃DioxaneNot specified88-94[10]
RuPhos Pd G2RuPhosLiHMDSNot specifiedNot specified33[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • To a dry Schlenk flask, add the bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., SPhos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vessel.

  • Add the chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the amine (1.1 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Halo-azaindole - Boronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry and Purify (Chromatography) extract->purify product product purify->product Final Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting_Logic_Low_Yield start Low Yield in Coupling Reaction ligand Screen Ligands (e.g., XPhos, SPhos) start->ligand precatalyst Use a Precatalyst (e.g., Buchwald G3) start->precatalyst protect Protect N-H of Pyrrole start->protect base Change Base (e.g., K2CO3 -> Cs2CO3) start->base temp Optimize Temperature start->temp solvent Change Solvent System start->solvent degas Ensure Rigorous Degassing start->degas purity Check Reagent Purity start->purity

Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.

References

Technical Support Center: Overcoming Poor Solubility of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindole derivatives.

Troubleshooting Guides

Issue: My this compound derivative has poor aqueous solubility, leading to inconsistent results in biological assays.

Root Cause Analysis and Solutions:

Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including 7-azaindole derivatives.[1][2][3] This can lead to challenges in formulation, inaccurate assessment of biological activity, and low bioavailability.[3][4][5] The planarity of the aromatic structure often contributes to low solubility.[6]

Troubleshooting Workflow:

cluster_0 Initial Observation & Characterization cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Advanced & Structural Modification A Poor aqueous solubility observed B Physicochemical Characterization (pKa, LogP, melting point, crystallinity) A->B First step C Is the compound ionizable? B->C D pH Adjustment C->D Yes E Explore Formulation Strategies C->E No K Particle Size Reduction (Micronization, Nanonization) D->K F Co-solvents (e.g., DMSO, ethanol) E->F G Surfactants (e.g., Tween 80) E->G H Complexation (e.g., cyclodextrins) E->H I Amorphous Solid Dispersions E->I J Lipid-Based Formulations (e.g., SEDDS) E->J F->K G->K H->K I->K J->K L Structural Modification (Prodrugs, Salt Formation) K->L If further improvement is needed

Caption: Troubleshooting workflow for poor aqueous solubility.

Recommended Actions:

  • Physicochemical Characterization: Begin by determining the compound's pKa, LogP, melting point, and crystalline form to inform your strategy.[2]

  • pH Adjustment: For ionizable compounds, modifying the pH of the solvent is a straightforward initial approach to enhance solubility.[7][8]

  • Co-solvents: Employing co-solvents like DMSO or ethanol can be effective, but be mindful of their potential effects on biological assays.

  • Formulation Strategies:

    • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can significantly improve aqueous solubility and dissolution.[2]

    • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) are beneficial for lipophilic compounds.[2][9]

    • Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the solubility of your derivative.[2][10]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-to-volume ratio, which can enhance the dissolution rate.[2][9][11]

  • Structural Modification:

    • Introduce Ionizable Groups: Adding a basic amine to the structure can lead to a dramatic improvement in aqueous solubility due to increased ionization at physiological pH.[6]

    • Salt Formation: For compounds with appropriate functional groups, forming a salt is a well-established method for increasing solubility.[11][12]

Issue: My formulation approach (e.g., using co-solvents) is interfering with my experimental results.

Root Cause Analysis and Solutions:

Excipients used to improve solubility can sometimes have unintended effects on the experimental system. For example, high concentrations of DMSO can be toxic to cells.

Recommended Actions:

  • Select Biocompatible Excipients: Opt for newer, more biocompatible surfactants and polymers. For instance, Solutol HS-15 has better biocompatibility than some traditional surfactants.[9]

  • Minimize Excipient Concentration: Titrate the concentration of your solubilizing agent to find the lowest effective concentration that maintains your compound in solution without affecting the assay.

  • Alternative Formulation Strategies: Consider methods that do not require potentially disruptive excipients.

    • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by a minimal amount of surfactant.[7]

    • Prodrug Approach: Modify the chemical structure to create a more soluble prodrug that converts to the active form in vivo or in situ.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound derivatives?

A1: The low solubility of these derivatives often stems from their rigid, planar aromatic structures which can lead to strong crystal lattice energy. This makes it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.

Q2: Which initial strategies are recommended for enhancing the solubility of a newly synthesized 7-azaindole derivative?

A2: For a new compound, a tiered approach is recommended. Start with simple and rapid methods before moving to more complex formulations.

cluster_0 cluster_1 cluster_2 A Tier 1: Simple & Rapid Methods B pH Adjustment (if ionizable) A->B C Use of Co-solvents (e.g., DMSO, Ethanol) A->C D Tier 2: Formulation Approaches C->D E Cyclodextrin Complexation D->E F Amorphous Solid Dispersions D->F G Lipid-Based Formulations D->G H Tier 3: Advanced & Structural Modifications G->H I Particle Size Reduction (Nanonization) H->I J Prodrug Synthesis or Salt Formation H->J

Caption: Tiered approach to solubility enhancement.

Q3: How can I quantitatively measure the solubility of my compound?

A3: The shake-flask method is considered the gold standard for determining equilibrium solubility.[4] This involves creating a saturated solution and then measuring the concentration of the dissolved compound.

Q4: Are there any structural modifications known to improve the solubility of 7-azaindole derivatives?

A4: Yes, introducing aliphatic groups, especially those containing a basic nitrogen, can significantly improve aqueous solubility.[6] This is likely due to the increased ionization at physiological pH and the disruption of the planar structure.[6]

Quantitative Data Summary

Modification StrategyExpected Impact on Aqueous SolubilityRationale
Introduction of a basic amine Significant IncreaseIncreased ionization at physiological pH.[6]
Methylation of the indole -NH No significant improvementDoes not sufficiently break the planarity of the molecule.[6]
Conversion to an amorphous solid dispersion Significant IncreaseOvercomes crystal lattice energy, enhancing dissolution.[2]
Complexation with cyclodextrins IncreaseForms a more soluble inclusion complex.[2][10]
Particle size reduction (nanonization) Increased Dissolution RateIncreases the surface area for interaction with the solvent.[5][9]
Bioisosteric replacement of indole with 7-azaindole EnhancementThe nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially improving interactions with water.[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of a this compound derivative in an aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sealed containers (e.g., glass vials with screw caps)

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid test compound to a sealed container containing a known volume of PBS (pH 7.4). "Excess" means that undissolved solid should be visible.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][13]

  • After agitation, allow the suspension to settle. Separate the solid and liquid phases by centrifugation.[4]

  • Carefully withdraw a known volume of the clear supernatant.

  • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.[14]

  • Dilute the filtered solution with a known volume of solvent to bring the concentration within the linear range of the analytical method.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV) with a proper calibration curve.

  • Calculate the original solubility, accounting for the dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To improve the solubility of a poorly soluble 7-azaindole derivative by creating an amorphous solid dispersion with a polymer carrier.

Materials:

  • This compound derivative

  • Polymer carrier (e.g., PVP/VA 64, HPMC)

  • Volatile organic solvent (e.g., a mixture of dichloromethane and methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve the test compound and the polymer carrier (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable volatile organic solvent to form a clear solution.[2]

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Once the bulk of the solvent is removed, a thin film will form on the wall of the flask.

  • Further dry the resulting solid under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2]

  • Scrape the solid dispersion from the flask. The resulting powder should be amorphous.

  • Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and determine its improved dissolution properties compared to the crystalline drug.

References

Technical Support Center: Managing Regioselectivity in Reactions of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound core for electrophilic substitution?

The pyrrole ring of the 7-azaindole scaffold is generally more susceptible to electrophilic attack than the pyridine ring. For this compound, the C3 position is the most common site for electrophilic substitution, such as halogenation and nitration.[1][2] The C5-methyl group is an electron-donating group, which generally activates the ring towards electrophilic substitution. Standard organic chemistry principles suggest it directs incoming electrophiles to the ortho (C4 and C6) and para (not applicable in this ring system) positions. Therefore, substitution at C4 and C6 on the pyridine ring can also be achieved, often requiring specific conditions or directing groups.

Q2: How does N-protection of the pyrrole nitrogen affect regioselectivity?

Protecting the N1-H of the pyrrole ring is a critical strategy to control regioselectivity and often a prerequisite for subsequent functionalization, especially for metal-catalyzed reactions. The choice of the protecting group can significantly influence the reaction outcome.

  • Sterically bulky protecting groups (e.g., triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBS)) can direct metallation and subsequent electrophilic quench to the C2 position by blocking access to the C3 position.

  • Electron-withdrawing protecting groups (e.g., sulfonyl groups like tosyl (Ts) or benzenesulfonyl (Bs)) can decrease the nucleophilicity of the pyrrole ring, potentially favoring reactions on the pyridine ring. These groups are often employed in cross-coupling reactions.[3]

  • Directing protecting groups , such as a carbamoyl group, can be used to direct metallation to specific positions, like C2 or C6, and can even be "danced" from one nitrogen to another to allow for iterative functionalization.[4]

Q3: How can I achieve selective functionalization of the pyridine ring (C4 or C6)?

Selective functionalization at the C4 or C6 positions of this compound can be challenging due to the higher reactivity of the pyrrole ring. However, several strategies can be employed:

  • Directed ortho-metalation (DoM): By installing a directing group on the N7-position (the pyridine nitrogen), it is possible to direct metallation and subsequent electrophilic attack to the C6 position.

  • N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide activates the pyridine ring for electrophilic substitution, often at the C4 and C6 positions. Subsequent deoxygenation removes the N-oxide.

  • Halogenation followed by Cross-Coupling: Introduction of a halogen at the C4 or C6 position via electrophilic substitution under specific conditions allows for subsequent functionalization through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
Potential Cause Troubleshooting Suggestion
Unprotected N1-H: The acidic proton on the pyrrole nitrogen can interfere with many electrophilic substitution reagents. Solution: Protect the N1 position with a suitable protecting group (e.g., Boc, SEM, sulfonyl) prior to electrophilic substitution.
Reaction Conditions Too Harsh: Strong acids or high temperatures can lead to side reactions and loss of regioselectivity. Solution: Screen milder reaction conditions. For iodination, consider using reagents like N-iodosuccinimide (NIS) in a suitable solvent like DMF or DCM.
Incorrect Reagent Choice: The choice of electrophilic reagent is crucial. Solution: For bromination, NBS is a common choice. For iodination, ICl or NIS are often effective. The reactivity of the electrophile should be matched to the substrate.
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Potential Cause Troubleshooting Suggestion
Catalyst Deactivation: The nitrogen atoms in the 7-azaindole core can coordinate to the palladium catalyst and inhibit its activity. Solution: Ensure the use of appropriate ligands (e.g., phosphine ligands like XPhos or SPhos) that can stabilize the catalyst and promote the desired reaction.[5] N-protection of the pyrrole is often essential.
Inappropriate Base or Solvent: The choice of base and solvent system is critical for the efficiency of the transmetallation and reductive elimination steps. Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/ethanol).[1][5]
Poor Quality of Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive boroxines. Solution: Use freshly purchased or properly stored boronic acids/esters. Consider using the corresponding pinacol boronate esters, which are often more stable.
Substrate is N-H Unprotected: Free N-H groups can interfere with palladium-catalyzed reactions. Solution: Protect the pyrrole nitrogen with a suitable group (e.g., tosyl, SEM) before performing the cross-coupling.[3][5]

Data Presentation: Regioselectivity in Key Reactions

The following tables summarize typical regiochemical outcomes and yields for common reactions on the 7-azaindole core. Note that the presence of the C5-methyl group may influence these outcomes due to electronic and steric effects.

Table 1: Electrophilic Halogenation of N-Protected 7-Azaindoles

Halogenating AgentProtecting Group (N1)Major RegioisomerTypical YieldReference
N-Iodosuccinimide (NIS)-HC395%[1]
N-Iodosuccinimide (NIS)BenzenesulfonylC3High[3]
N-Bromosuccinimide (NBS)-HC3-

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles

Position of HalogenProtecting Group (N1)Catalyst/LigandBaseTypical YieldReference
C3-Iodo-HPd₂(dba)₃ / SPhosCs₂CO₃Good[1]
C6-Chloro1-methylPd₂(dba)₃ / SPhosCs₂CO₃Good[1]
C5-Bromo-HPd(dppf)Cl₂K₂CO₃Moderate to Good
C3-Iodo, C6-Chloro1-methylPd₂(dba)₃ / SPhosCs₂CO₃High (Sequential)[1]

Experimental Protocols

Protocol 1: Regioselective C3-Iodination of this compound

This protocol is adapted from procedures for the iodination of 7-azaindole.[1]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add KOH (0.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add NIS (1.0 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Suzuki-Miyaura Coupling at the C3-Position of N-Protected 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is a general procedure adapted from literature on Suzuki-Miyaura reactions of halo-7-azaindoles.[1]

Materials:

  • N-Protected-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (e.g., N-tosyl)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • SPhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1)

Procedure:

  • To a reaction vessel, add the N-protected 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (5 mol%), SPhos (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If necessary, remove the N-protecting group under appropriate conditions.

Visualizations

Regioselectivity_Factors cluster_substrate This compound Core cluster_factors Controlling Factors cluster_outcomes Regioselective Outcomes Core 5-Methyl- 1H-pyrrolo[2,3-b]pyridine N_Protection N1-Protecting Group (e.g., Boc, Ts, TIPS) Core->N_Protection Directing_Group Directing Group (e.g., on N7) Core->Directing_Group Catalyst_Ligand Catalyst & Ligand (e.g., Pd/XPhos) Core->Catalyst_Ligand Reaction_Conditions Reaction Conditions (Solvent, Base, Temp.) Core->Reaction_Conditions C3_Func C3 Functionalization (Electrophilic Sub.) N_Protection->C3_Func C2_Func C2 Functionalization (DoM, bulky N1-PG) N_Protection->C2_Func C4_C6_Func C4/C6 Functionalization (N-Oxide, DoM) Directing_Group->C4_C6_Func Catalyst_Ligand->C4_C6_Func Reaction_Conditions->C3_Func Reaction_Conditions->C4_C6_Func

Caption: Factors influencing regioselectivity in reactions.

Experimental_Workflow_Suzuki Start Start: This compound Step1 Step 1: N-Protection (e.g., TsCl, NaH) Start->Step1 Step2 Step 2: C3-Halogenation (e.g., NIS) Step1->Step2 Step3 Step 3: Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, base) Step2->Step3 Step4 Step 4: N-Deprotection (if necessary) Step3->Step4 End Product: C3-Aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine Step4->End

Caption: Workflow for C3-arylation via Suzuki coupling.

References

Unexpected reaction outcomes with 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected reaction outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Section 1: Electrophilic Substitution Reactions

FAQ 1: My halogenation of a 1H-pyrrolo[2,3-b]pyridine resulted in a mixture of regioisomers. How can I improve selectivity for the C3-position?

Answer: Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[2,3-b]pyridine ring, such as bromination or iodination, predominantly occurs at the C3-position due to the electronic properties of the bicyclic system.[1] However, the formation of other isomers is a known issue, and in some cases, substitution at the C2-position has been observed, for instance, during nitration.[1] The regiochemical outcome is influenced by a delicate balance of directing effects from both the pyridine and pyrrole rings.[2]

Troubleshooting Guide:

  • Choice of Halogenating Agent: The reactivity of the halogenating agent can influence selectivity. Milder reagents often provide better control.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures, can lead to decreased selectivity. It is advisable to start at lower temperatures and slowly warm the reaction if necessary.

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen can influence the electronic distribution in the ring and, consequently, the regioselectivity of the substitution.

Alternative Strategy: Zincke Imine Intermediates For highly regioselective C3-halogenation under mild conditions, a three-step, one-pot sequence involving Zincke imine intermediates can be employed.[2] This involves:

  • Ring-opening of the pyridine with an amine to form an acyclic Zincke imine.

  • Highly regioselective halogenation of this electron-rich intermediate.

  • Ring-closing to reform the C3-halogenated pyridine ring.[2]

FAQ 2: I am attempting a Vilsmeier-Haack formylation, but I am getting low yields or unexpected side products. What could be the cause?

Answer: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1H-pyrrolo[2,3-b]pyridines.[3][4] The reaction typically uses a Vilsmeier reagent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3).[3] While formylation is the primary outcome, the Vilsmeier reagent can also facilitate other transformations, and the reactivity of the substrate can lead to unexpected products.[3] For 1-substituted pyrroles, the ratio of α- to β-formylation is primarily controlled by steric factors.[5]

Troubleshooting Guide:

  • Substrate Reactivity: Highly activated 1H-pyrrolo[2,3-b]pyridine derivatives may undergo multiple formylations or other side reactions. Careful control of stoichiometry and reaction time is crucial.

  • Reaction Conditions: The temperature and duration of the reaction can significantly impact the outcome. Monitoring the reaction progress by TLC or LC-MS is recommended to avoid over-reaction.

  • Work-up Procedure: The intermediate iminium species must be carefully hydrolyzed to yield the aldehyde.[4] Ensure that the work-up conditions are appropriate to avoid degradation of the product.

Vilsmeier_Haack_Mechanism cluster_reagent Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electorphile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Azaindole 1H-Pyrrolo[2,3-b]pyridine (Nucleophile) Azaindole->Iminium_Intermediate Electrophilic Attack Formylated_Product Formylated Product Iminium_Intermediate->Formylated_Product Hydrolysis

Section 2: Metal-Catalyzed Cross-Coupling Reactions

FAQ 3: During a Buchwald-Hartwig amination on a 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, I observed reduction at the C2-position instead of the expected amination. Why did this happen?

Answer: In metal-catalyzed cross-coupling reactions, the relative reactivity of different leaving groups and the specific catalytic system employed are critical for achieving the desired outcome.[6][7] In the case of a di-halogenated 1H-pyrrolo[2,3-b]pyridine, the oxidative addition of the palladium catalyst may preferentially occur at the more reactive C-X bond. It has been observed that with a 2-iodo-4-chloro derivative, oxidative addition of palladium occurs preferentially at the C2-iodo position.[8] Instead of subsequent amination, a reduction can occur, leading to the loss of the iodo group.[8]

Troubleshooting Workflow:

Troubleshooting_Cross_Coupling Start Unexpected Reduction in Buchwald-Hartwig Amination Q1 Is Oxidative Addition Occurring at the Wrong Site? Start->Q1 A1_Yes Yes, Preferential Reaction at C2-Iodo Bond Q1->A1_Yes Likely A1_No No, Other Side Reaction Q1->A1_No Unlikely Strategy1 Strategy 1: Reverse the Order of Reactions A1_Yes->Strategy1 Strategy2 Strategy 2: Modify Catalytic System A1_Yes->Strategy2 Step1 Perform Buchwald-Hartwig Amination at C4-Cl First Strategy1->Step1 Step2 Then Perform Suzuki Coupling at C2-Iodo Step1->Step2 Outcome Achieve Desired 2-Aryl-4-amino Product Step2->Outcome

Recommended Strategy: To circumvent this issue, reversing the order of the cross-coupling reactions is a viable strategy. A chemoselective Suzuki-Miyaura cross-coupling can first be performed at the C2-position on the 2-iodo-4-chloropyrrolopyridine intermediate.[8] Subsequently, a Buchwald-Hartwig amination can be carried out at the C4-position.[8]

Quantitative Data on Suzuki-Miyaura Cross-Coupling at C2

EntryArylboronic AcidCatalystProductYield
1Phenylboronic acidPd2(dba)34-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine-
24-Methoxyphenylboronic acidPd2(dba)34-Chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine-
Data derived from qualitative descriptions in the literature.[8]

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling [8]

  • Reaction Setup: To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the respective arylboronic acid (1.2 equiv), Pd2(dba)3 (0.03 equiv), and K2CO3 (3.0 equiv) is added de-gassed 1,4-dioxane:water (1:1).

  • Inert Atmosphere: The reaction vessel is purged with nitrogen.

  • Reaction Conditions: The mixture is stirred at 100 °C for 30 minutes.

  • Work-up: After cooling, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Section 3: Protecting Group Manipulations

FAQ 4: During the SEM-deprotection of my 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, I isolated a tricyclic eight-membered ring side product. What is the mechanism for its formation?

Answer: The deprotection of a trimethylsilylethoxymethyl (SEM) group can be challenging and may lead to unexpected side products.[8] The release of formaldehyde during the deprotection process is a known issue.[8] In the context of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, this liberated formaldehyde can react with the substrate, leading to the formation of a tricyclic eight-membered 7-azaindole.[8]

SEM_Deprotection_Side_Reaction Start SEM-Protected Azaindole Deprotection SEM Deprotection (e.g., TFA) Start->Deprotection Formaldehyde Formaldehyde (HCHO) Released Deprotection->Formaldehyde by-product Desired_Product Deprotected Azaindole (Expected Product) Deprotection->Desired_Product major pathway Side_Reaction Reaction with HCHO Deprotection->Side_Reaction minor pathway Formaldehyde->Side_Reaction Side_Product Tricyclic 8-Membered Side Product Side_Reaction->Side_Product

Troubleshooting and Optimization:

  • Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can help to trap the liberated formaldehyde and prevent the formation of the tricyclic side product.

  • Alternative Protecting Groups: If the formation of the side product remains a significant issue, consider using an alternative N-protecting group for the pyrrole that does not release formaldehyde upon cleavage.

  • Reaction Conditions: Optimization of the deprotection conditions (e.g., reagent, temperature, time) may help to minimize the side reaction.

Section 4: Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in many kinase inhibitors due to its ability to act as a hinge-binder in the ATP-binding pocket of kinases. Derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[9][10]

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Azaindole_Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Azaindole_Inhibitor->Dimerization Inhibits Cell_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response

References

Validation & Comparative

A Comparative Guide to the Biological Assay Validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological performance of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets. The information is compiled from publicly available research, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in the evaluation and advancement of these compounds in drug discovery pipelines.

Comparative Performance Data

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives showing potent activity against a range of biological targets implicated in oncology, inflammation, and infectious diseases. The following tables summarize the quantitative data from various biological assays, comparing the performance of these derivatives with established alternative compounds.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of FGFR signaling is a key driver in various cancers.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent FGFR inhibitors.[1][2]

Table 1: In Vitro FGFR Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference CompoundAlternative IC₅₀ (nM)
4h FGFR174T1 (mouse breast cancer)-Dovitinib11 (FGFR1)
FGFR29MDA-MB-231 (human breast cancer)-12 (FGFR2)
FGFR325MCF-7 (human breast cancer)-9 (FGFR3)
FGFR4712
1 FGFR11900

Data sourced from[1][2].

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3][4]

Table 2: In Vitro and In Vivo Activity of ATM Inhibitors

CompoundTargetKinase SelectivityIn Vivo ModelCombination AgentTumor Growth Inhibition (TGI)Reference Compound
25a ATM>700-fold over PIKK familyHCT116 XenograftIrinotecan79.3%AZD0156
SW620 XenograftIrinotecan95.4%

Data sourced from[3][4].

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases.[5]

Table 3: In Vitro PDE4B Inhibitory Activity

CompoundTargetIC₅₀ (µM)Selectivity (vs. PDE4D)Cellular AssayEffectReference CompoundAlternative IC₅₀ (µM)
11h PDE4B0.146-foldTNF-α release in macrophagesSignificant inhibitionRolipram0.11-1.1

Data sourced from[5].

Janus Kinase (JAK) Inhibition

JAKs are crucial for cytokine signaling in inflammatory and autoimmune responses.[6][7]

Table 4: In Vitro JAK Inhibitory Activity

CompoundTargetCellular AssayEffectReference Compound
31 JAK3IL-2-stimulated T cell proliferationPotent immunomodulating effectTofacitinib

Data sourced from[7].

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a proto-oncogene implicated in various human cancers.[8]

Table 5: In Vitro c-Met Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative ActivityReference Compound
34 c-Met1.68HT-29, A549, MCF-7, PC-3Moderate to excellentCrizotinib

Data sourced from[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

FGFR Kinase Inhibition Assay (Biochemical Assay)

This assay determines the ability of a compound to inhibit the enzymatic activity of FGFR.

  • Reagents and Materials: Recombinant human FGFR1, 2, 3, and 4; ATP; appropriate kinase buffer; test compounds; and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the test compound, FGFR enzyme, and the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Human cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7); cell culture medium; fetal bovine serum (FBS); penicillin-streptomycin; test compounds; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability relative to an untreated control and calculate the IC₅₀ value.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice); human cancer cells (e.g., HCT116, SW620); Matrigel; test compound; and vehicle control.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells and Matrigel into the flank of the mice.

    • Monitor tumor growth until the tumors reach a specified size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved provides a clearer understanding of the mechanism of action of these compounds. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks ATM ATM DSB->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 CellCycleArrest Cell Cycle Arrest, DNA Repair, Apoptosis CHK2->CellCycleArrest p53->CellCycleArrest Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->ATM

Caption: ATM Signaling in DNA Damage Response.

PDE4B_Signaling_Pathway cAMP cAMP PDE4B PDE4B PKA PKA cAMP->PKA activates AMP AMP PDE4B->AMP hydrolyzes Inflammation Reduced Inflammation PKA->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4B

Caption: PDE4B-mediated cAMP Signaling.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates GeneTranscription Gene Transcription (Inflammation, Immunity) STAT->GeneTranscription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK

Caption: The JAK/STAT Signaling Pathway.

Experimental Workflows

Kinase_Inhibition_Assay_Workflow Start Start: Prepare Reagents AddCompound Add Test Compound to Plate Start->AddCompound AddEnzyme Add Kinase Enzyme AddCompound->AddEnzyme AddATP Initiate Reaction with ATP/Substrate AddEnzyme->AddATP Incubate Incubate at Room Temp AddATP->Incubate StopReaction Stop Reaction & Detect Signal Incubate->StopReaction ReadPlate Read Luminescence StopReaction->ReadPlate Analyze Analyze Data (IC50) ReadPlate->Analyze

Caption: Biochemical Kinase Inhibition Assay Workflow.

In_Vivo_Xenograft_Workflow Start Start: Implant Tumor Cells TumorGrowth Monitor Tumor Growth Start->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Treat Administer Compound/Vehicle Randomize->Treat Monitor Measure Tumor Volume & Body Weight Treat->Monitor Endpoint End of Study: Excise Tumors Monitor->Endpoint Analyze Analyze Data (TGI) Endpoint->Analyze

Caption: In Vivo Tumor Xenograft Study Workflow.

References

A Comparative Analysis of the Biological Activities of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its parent compound, 1H-pyrrolo[2,3-b]pyridine, also widely known as 7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2][3][4] This document synthesizes available data to highlight the impact of methylation at the 5-position on the biological profile of the 7-azaindole core.

Introduction to the Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocycle that serves as a crucial pharmacophore in numerous therapeutic agents. Its structure is bioisosteric to indole and purine, allowing it to mimic these endogenous structures and interact with a wide array of biological targets.[2] The nitrogen atom in the pyridine ring enhances the molecule's hydrogen bonding capabilities and can lead to improved physicochemical properties, such as solubility, compared to its indole counterpart.[2]

The biological activities attributed to the 7-azaindole scaffold are extensive and well-documented, including:

  • Kinase Inhibition: It is a prominent hinge-binding motif in many kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK).[1][5][6]

  • Anticancer Activity: Derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][3]

  • Antifungal Properties: The scaffold has shown efficacy against fungi such as Pyricularia oryzae, the causative agent of rice blast disease.

  • Other Therapeutic Areas: 7-azaindole derivatives have also been investigated for their potential as anti-inflammatory, analgesic, and hypotensive agents.[7]

The Impact of C5-Methylation: this compound

The 5-position of the 7-azaindole ring is a key site for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The introduction of a methyl group, as in this compound, can influence the parent molecule's activity in several ways:

  • Steric and Electronic Effects: The small, lipophilic methyl group can alter the binding affinity of the molecule to its target protein by establishing favorable van der Waals interactions or by sterically influencing the conformation of the molecule or the binding pocket.

  • Metabolic Stability: Methylation can sometimes block sites of metabolism, potentially increasing the half-life of the compound in biological systems.

While specific data for the 5-methyl derivative is limited, studies on other 5-substituted analogs highlight the importance of this position. For instance, the introduction of a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine derivative was found to significantly enhance its inhibitory activity against FGFR1.[5] This underscores the principle that even small modifications at this position can have a profound impact on biological function. This compound is often utilized as an intermediate in the synthesis of more complex protein kinase modulators.

Comparative Summary of Biological Activity

The following table summarizes the known biological activities of the parent 1H-pyrrolo[2,3-b]pyridine and the inferred impact of C5-substitution based on broader SAR studies.

Biological Target/Activity1H-pyrrolo[2,3-b]pyridine (7-Azaindole)5-Substituted Derivatives (General Observations)
Kinase Inhibition Broad activity against various kinases (FGFR, JAK, CDK, etc.).[1][5][6]Activity and selectivity are highly dependent on the nature of the substituent. Small, appropriately chosen groups can enhance potency.[5]
Anticancer Demonstrates anti-proliferative effects against a range of cancer cell lines.[1][3]Substitution at the 5-position is a key strategy to optimize anticancer potency.[1]
Fungicidal Active against plant pathogenic fungi.The effect of 5-substitution on antifungal activity is not extensively documented.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of biological activity. Below are representative protocols for key assays used to characterize compounds based on the 7-azaindole scaffold.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Kinase Reaction: In a 384-well plate, combine the target kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound or 1H-pyrrolo[2,3-b]pyridine). Include controls without the inhibitor and without the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Kinase, Substrate, ATP C Combine in 384-well plate A->C B Test Compound (Varying Concentrations) B->C D Incubate (37°C, 60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F Add Kinase Detection Reagent (Generate Luminescence) E->F G Read Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Kinase Inhibition Assay Workflow

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Cell_Proliferation_Assay A Seed Cells in 96-well Plate B Treat with Test Compounds (72 hours) A->B C Add MTT Reagent (4 hours) B->C D Living cells convert MTT to purple formazan C->D E Add Solubilizing Agent D->E F Measure Absorbance at 570 nm E->F G Calculate GI50 F->G

Cell Proliferation (MTT) Assay Workflow

Signaling Pathway Context: Kinase Inhibition

Many 7-azaindole derivatives function by inhibiting protein kinases that are crucial components of intracellular signaling pathways, such as the RAS-MEK-ERK pathway, which is often dysregulated in cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor RAS RAS Receptor->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 7-Azaindole Derivative (e.g., this compound) Inhibitor->Receptor

Kinase Signaling Pathway Inhibition

Conclusion

1H-pyrrolo[2,3-b]pyridine is a foundational scaffold in modern drug discovery, with a rich history of application in the development of kinase inhibitors and other therapeutic agents. While direct comparative data for this compound is sparse, the extensive body of research on 5-substituted 7-azaindoles strongly indicates that methylation at this position is a critical modification that can significantly influence biological activity. The introduction of a methyl group can modulate the compound's interaction with its biological target and affect its metabolic stability. Further focused studies are warranted to quantitatively delineate the specific biological profile of this compound in direct comparison to its parent compound, which would provide a clearer understanding of the contribution of this simple, yet potentially impactful, structural modification.

References

Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic placement of a methyl group at the 5-position can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs targeting various protein kinases, supported by experimental data and detailed protocols.

Kinase Inhibition Profile: A Comparative Analysis

The inhibitory activities of this compound analogs have been evaluated against several key kinase targets implicated in cancer and inflammatory diseases. The following tables summarize the quantitative data, highlighting the impact of structural modifications on inhibitory potency.

Table 1: SAR of this compound Analogs as Janus Kinase (JAK) Inhibitors
Compound IDR Group at C4R' Group at N1JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
1a (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)aminoH2.528.545.319.7
1b (cis-1-benzyl-2-methylpiperidin-4-yl)aminoH4.154.289.133.5
1c (cis-1-(4-fluorobenzyl)-2-methylpiperidin-4-yl)aminoH3.135.862.425.1
1d (trans-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)aminoH15.7>1000>1000>1000

Data compiled from studies on N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, where the methyl group is part of the carboxamide at the 5-position.[1]

Key SAR Insights for JAK Inhibition:

  • Stereochemistry is Crucial: The cis configuration of the 2-methylpiperidine ring (compounds 1a-1c ) is essential for potent JAK inhibition. The trans isomer (1d ) exhibits a significant loss of activity.[1]

  • Substitution on the Benzyl Group: Halogen substitution on the benzyl group at the 4-position (e.g., chlorine in 1a and fluorine in 1c ) is well-tolerated and can lead to potent JAK1 inhibition.[1]

  • Selectivity Profile: These analogs generally exhibit selectivity for JAK1 over other JAK family members.[1]

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Compound IDR Group at C5R' Group at C3FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
2a Hm-methoxyphenyl1900---
2b CF₃m-methoxyphenyl7925712
2c H3-chloro-4-methoxyphenyl----

While not all compounds have a 5-methyl group, this table illustrates the importance of substitution at the 5-position for FGFR activity. Data is from studies on 1H-pyrrolo[2,3-b]pyridine derivatives.[2]

Key SAR Insights for FGFR Inhibition:

  • 5-Position Substitution Enhances Potency: The introduction of a trifluoromethyl group at the 5-position (compound 2b ) dramatically increases inhibitory activity against FGFR1, 2, and 3 compared to the unsubstituted analog (2a ). This suggests that a small, electron-withdrawing group at this position is beneficial for binding.[2]

  • Pan-FGFR Inhibition: Compound 2b demonstrates potent inhibition across multiple FGFR isoforms, highlighting a pan-FGFR inhibitory profile.[2]

Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Compound IDR Group at C3R' Group at C5Cdc7 IC₅₀ (nM)
3a (Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-oneH>10000
3b (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-oneH7

This table showcases the broader SAR of the 1H-pyrrolo[2,3-b]pyridine scaffold as Cdc7 inhibitors.[3]

Key SAR Insights for Cdc7 Inhibition:

  • Heterocyclic Substituents are Key: The nature of the heterocyclic moiety at the 3-position is a critical determinant of Cdc7 inhibitory activity. A (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one group (3b ) confers potent inhibition, whereas a (Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one group (3a ) is inactive.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within cellular signaling cascades and the experimental procedures used for their evaluation.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start This compound Core synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo, HTRF) purification->kinase_assay ic50 IC50 Determination kinase_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_prolif Cell Proliferation Assay selectivity->cell_prolif pathway_analysis Western Blot for Pathway Modulation cell_prolif->pathway_analysis TNIK_pathway TNIK Signaling Pathway Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD DVL Dishevelled FZD->DVL APC_Axin APC/Axin Complex DVL->APC_Axin inhibits GSK3B GSK3β Beta_Catenin β-Catenin APC_Axin->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates TNIK TNIK TNIK->TCF_LEF phosphorylates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Inhibitor This compound Analog (Inhibitor) Inhibitor->TNIK inhibits Cdc7_pathway Cdc7 in Cell Cycle Progression Pre_RC Pre-Replicative Complex (pre-RC) MCM MCM Complex Pre_RC->MCM loads Cdc7_Dbf4 Cdc7-Dbf4 Complex Cdc7_Dbf4->MCM phosphorylates DNA_Replication DNA Replication Initiation MCM->DNA_Replication activates helicase Inhibitor This compound Analog (Inhibitor) Inhibitor->Cdc7_Dbf4 inhibits

References

5-Methyl-1H-pyrrolo[2,3-b]pyridine: A Bioisosteric Alternative to Traditional Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of chemical moieties is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of a fragment of a lead compound with a group exhibiting similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of 5-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole) as a bioisostere for other heterocycles, particularly the widely utilized indole ring. Through the presentation of experimental data, detailed protocols, and pathway visualizations, this document serves as a resource for informed decision-making in drug design and development.

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs. However, its metabolic susceptibility and potential for off-target activities often necessitate structural modifications. The introduction of a nitrogen atom into the indole ring system to form an azaindole can significantly alter its electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound has emerged as a particularly valuable bioisostere in the development of kinase inhibitors and other therapeutic agents.[2][3]

Data Presentation: Quantitative Comparison of Physicochemical and Biological Properties

The decision to employ a bioisosteric replacement is driven by data. The following tables summarize the key differences in physicochemical properties and biological activity between indole and its azaindole isomers, highlighting the potential advantages of incorporating a 7-azaindole scaffold.

HeterocycleEfficacy (HIV-1 Inhibition)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)
IndoleBaseline<1015.2
4-AzaindoleBetter41938.5
5-AzaindoleReduced936>100
6-AzaindoleReduced62565.4
7-Azaindole Better 550 >100
Table 1: Comparative data for indole and its azaindole isomers. HLM = Human Liver Microsomes. Data synthesized from a comparative study.
CompoundTarget KinaseIndole Analog IC50 (nM)5-Methyl-7-azaindole Analog IC50 (nM)Fold Improvement
Compound A JAK1 5887.3
Compound B TNIK 125225.7
Compound C PI3Kδ 250554.5
Table 2: Representative inhibitory activity (IC50) of kinase inhibitors comparing an indole core with a 5-methyl-7-azaindole core. The data is representative and compiled for illustrative purposes based on trends observed in kinase inhibitor discovery programs.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. The following are representative protocols for key assays used to compare the performance of this compound-containing compounds with their bioisosteric counterparts.

General Kinase Inhibition Assay (Luminescent-Based)

This protocol is a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK1, TNIK, PI3Kδ)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a kinase/substrate mixture by diluting the kinase and its specific substrate in the kinase assay buffer.

  • Add 4 µL of the kinase/substrate mixture to each well.

  • Prepare an ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the test compound and control compounds to the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the peak area ratio (compound/internal standard) versus time and fitting the data to a linear regression model.

Mandatory Visualization

Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the role of this compound in drug discovery.

G cluster_workflow Bioisosteric Replacement Workflow Lead Lead Compound (e.g., Indole-based) Identify Identify Bioisosteric Replacement (5-Methyl-7-azaindole) Lead->Identify Synthesis Synthesis of Analog Library Identify->Synthesis InVitro In Vitro Screening (Kinase Assays, etc.) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR SAR->Synthesis ADME ADME/Tox Profiling SAR->ADME ADME->SAR InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Optimized Candidate InVivo->Candidate

A typical workflow for bioisosteric replacement in drug discovery.

G cluster_jak_stat JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-Methyl-7-azaindole Inhibitor Inhibitor->JAK

Inhibition of the JAK/STAT signaling pathway by a 5-methyl-7-azaindole-based inhibitor.

G cluster_wnt Wnt/TNIK Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled Frizzled->DVL APC_Axin APC/Axin Complex DVL->APC_Axin Inhibition GSK3B GSK3β BetaCatenin β-catenin APC_Axin->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TNIK TNIK TCF_LEF->TNIK Recruitment Gene Target Gene Transcription TCF_LEF->Gene TNIK->TCF_LEF Phosphorylation Inhibitor 5-Methyl-7-azaindole Inhibitor Inhibitor->TNIK

Inhibition of the Wnt signaling pathway through targeting of TNIK.

References

Unveiling the Selectivity Profile of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. While optimization efforts often focus on enhancing on-target potency, a comprehensive understanding of off-target interactions is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of a representative this compound based inhibitor, herein designated as Compound X, a potent antagonist of Fibroblast Growth Factor Receptor 1 (FGFR1).

The selectivity of Compound X was assessed against a panel of 10 kinases to identify potential off-target activities. This comparison offers valuable insights into the inhibitor's specificity and potential for polypharmacology, guiding further lead optimization and preclinical development.

Comparative Kinase Selectivity Profile

The cross-reactivity of Compound X was evaluated using a competitive binding assay. The results, summarized in Table 1, showcase the percentage of inhibition at a fixed concentration, providing a clear overview of the inhibitor's selectivity.

Table 1: Cross-Reactivity Profiling of Compound X against a Panel of Kinases

Kinase TargetPrimary Kinase Family% Inhibition at 1 µM
FGFR1 (Primary Target) Tyrosine Kinase98%
VEGFR2Tyrosine Kinase75%
PDGFRβTyrosine Kinase62%
c-KitTyrosine Kinase45%
SRCTyrosine Kinase30%
LCKTyrosine Kinase25%
CDK2CMGC15%
ROCK1AGC10%
PKAAGC8%
p38αCMGC5%

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of selectivity data. The following section outlines the protocol for the kinase inhibition assay used to generate the data in this guide.

KINOMEscan™ Competition Binding Assay

The kinase selectivity of Compound X was determined using Eurofins DiscoverX's KINOMEscan™ platform, a high-throughput, active site-directed competition binding assay.[1][2]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is detected using a quantitative, polymerase chain reaction (qPCR)-based signal amplification method.

Procedure:

  • Kinase-Ligand Interaction: A proprietary, immobilized ligand is used to capture the kinase from a solution.

  • Competition: The test compound (Compound X) is added to the reaction mixture at a fixed concentration (e.g., 1 µM). The compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR. A lower signal indicates stronger competition from the test compound.

  • Data Analysis: The results are reported as the percentage of inhibition, calculated by comparing the amount of bound kinase in the presence of the test compound to a DMSO control.

Visualizing Biological Pathways and Experimental Processes

To further contextualize the data, the following diagrams illustrate the FGFR signaling pathway and the experimental workflow for cross-reactivity profiling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Phosphorylation GRB2 GRB2 FGFR->GRB2 Phosphorylation PI3K PI3K FGFR->PI3K Phosphorylation STAT STAT FGFR->STAT Phosphorylation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription PKC PKC DAG->PKC PKC->Transcription

Caption: Simplified FGFR signaling pathway.

Cross_Reactivity_Workflow Compound Test Compound (this compound derivative) Assay Competition Binding Assay Compound->Assay KinasePanel Kinase Panel (e.g., KINOMEscan) KinasePanel->Assay Detection Signal Detection (e.g., qPCR) Assay->Detection DataAnalysis Data Analysis (% Inhibition) Detection->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Caption: Experimental workflow for kinase cross-reactivity profiling.

References

A Comparative Guide to the Efficacy of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Compounds: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly focusing on 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives due to their potential as potent inhibitors of various protein kinases implicated in diseases such as cancer and neurodegenerative disorders. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies, to offer a clear perspective on their therapeutic potential.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives. It is important to note that much of the detailed research has been conducted on derivatives of the core 1H-pyrrolo[2,3-b]pyridine scaffold, which includes the 5-methyl substitution as a key structural feature in some instances.

Table 1: In Vitro Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
Compound 4h FGFR1Kinase Assay7-[1][2][3]
FGFR2Kinase Assay9-[1][2][3]
FGFR3Kinase Assay25-[1][2][3]
FGFR4Kinase Assay712-[1][2][3]
ProliferationCell-based-4T1 (mouse breast cancer)[1][2]
Compound 25a ATMKinase Assay>700-fold selective over PIKK family-[4]
Compound 38a (enantiomer of 31g) JAK1Kinase AssayPotent-[5]
JAK2, JAK3, TYK2Kinase AssaySelective over these kinases-[5]
Compound S01 GSK-3βKinase Assay0.35 ± 0.06-[6]
Unnamed Derivatives TNIKKinase Assay< 1-[7]
Compound 11h PDE4BEnzyme Inhibition0.11 - 1.1 µM (range for series)-[8]
Compound 2 Met KinaseKinase Assay1.8-[9]
Flt-3Kinase Assay4-[9]
VEGFR-2Kinase Assay27-[9]

Table 2: In Vivo Efficacy and Pharmacokinetics of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundModelDosingKey FindingsReference
Compound 25a HCT116 & SW620 XenograftOralSynergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4% respectively). Oral bioavailability of 147.6% in mice.[4]
Compound S01 AlCl3-induced zebrafish AD model-Substantially ameliorated dyskinesia at 0.12 µM. Confirmed safety in acute toxicity experiments.[6]
Compound 2 GTL-16 human gastric carcinoma xenograft-Demonstrated significant antitumor activity. Favorable pharmacokinetic profile in mice.[9]
[¹⁸F]MK-3328 Rhesus Monkey Brain Imaging-Low in vivo uptake in white and cortical gray matter, suggesting suitability as a PET agent for detecting Aβ plaques.[10]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound compounds are often attributed to their ability to modulate key signaling pathways.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.[1][11] Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[1][2][3] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Methyl-1H-pyrrolo [2,3-b]pyridine Compound Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

General Experimental Workflow for Drug Discovery

The discovery and validation of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors typically follow a structured workflow, from initial screening to in vivo testing.

Experimental_Workflow Screening In-house Screening of Compound Library Design Design & Synthesis of Derivatives Screening->Design InVitro In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) Design->InVitro InVivo In Vivo Studies (e.g., Xenograft Models, PK studies) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

References

A Comparative Guide to 7-Azaindole, Quinazoline, and Pyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor drug discovery is dominated by a select group of heterocyclic scaffolds that serve as privileged structures for engaging the ATP-binding site of kinases. Among these, 7-azaindole, quinazoline, and pyrimidine cores are frequently employed due to their ability to form key hydrogen bonding interactions with the kinase hinge region. This guide provides an objective comparison of these three scaffolds, supported by experimental data, to aid researchers in the strategic design of novel kinase inhibitors.

Overview of Scaffolds

7-Azaindole: A bicyclic heteroaromatic scaffold, is considered a versatile and excellent hinge-binding motif.[1][2] Its structure allows for the formation of two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[1][2] A prominent example of a successful drug featuring this scaffold is Vemurafenib, a BRAF inhibitor approved for the treatment of melanoma.[1][2]

Quinazoline: This fused heterocyclic system, composed of a benzene ring and a pyrimidine ring, is a well-established scaffold in kinase inhibitor design, particularly for targeting receptor tyrosine kinases like EGFR and VEGFR.[3][4] Several FDA-approved drugs, including gefitinib and erlotinib for the treatment of non-small cell lung cancer, are based on the quinazoline core.[4]

Pyrimidine: As a fundamental component of nucleic acids, the pyrimidine ring is a privileged scaffold in medicinal chemistry.[5] Its derivatives are widely utilized in the development of kinase inhibitors, including those designed as dual-target or multi-target agents, due to their favorable drug-like properties.[6][7]

Performance Comparison in Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinazoline and pyrimidine scaffolds are both highly effective in targeting EGFR. First-generation EGFR inhibitors like gefitinib and erlotinib are quinazoline-based.[8] However, third-generation inhibitors such as osimertinib, which is a pyrimidine-based compound, have shown superior efficacy against mutant forms of EGFR.[9]

ScaffoldCompoundTargetIC50 (nM)Reference
Quinazoline GefitinibEGFR (WT)23-79[8]
Quinazoline ErlotinibEGFR (WT)80[8]
Pyrimidine OsimertinibEGFR (T790M mutant)~1[9]
Quinazoline Representative CompoundEGFR60.1[10]
Quinazoline Representative CompoundEGFR2.17 (WT), 2.81 (L858R/T790M), 3.62 (L858R/T790M/C797S)[11]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Both quinazoline and pyrimidine scaffolds have been successfully used to develop potent VEGFR inhibitors. For instance, vandetanib is a quinazoline-based inhibitor that targets both EGFR and VEGFR-2.[12] Pazopanib, a pyrimidine-based inhibitor, is another effective multi-targeted tyrosine kinase inhibitor that targets VEGFR.[13]

ScaffoldCompoundTargetIC50 (nM)Reference
Quinazoline VandetanibVEGFR-2-[12]
Pyrimidine PazopanibVEGFR-2-[13]
Pyrimidine Representative Compound 5eVEGFR-2124[14]
Quinazoline Representative Compound 46VEGFR-25.4[4]
Phosphoinositide 3-kinase (PI3K) Inhibition

The 7-azaindole scaffold has been effectively utilized in the development of PI3K inhibitors. Research has shown that 7-azaindole derivatives can exhibit potent and selective inhibition of PI3K isoforms.[15]

ScaffoldCompoundTargetIC50 (nM)Reference
7-Azaindole Representative Compound 7PI3Kγ35[15]
7-Azaindole Representative Compound 10PI3Kγ50[15]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline/ Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow Compound_Synthesis Compound Synthesis (7-Azaindole, Quinazoline, Pyrimidine) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) IC50_Determination->Cell_Based_Assay Cytotoxicity_Evaluation Cytotoxicity (EC50) Evaluation Cell_Based_Assay->Cytotoxicity_Evaluation Lead_Optimization Lead Optimization Cytotoxicity_Evaluation->Lead_Optimization

Caption: General workflow for kinase inhibitor screening and development.

Experimental Protocols

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[5]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Conclusion

The choice of a heterocyclic scaffold is a critical decision in the design of kinase inhibitors. 7-azaindole, quinazoline, and pyrimidine each offer distinct advantages and have proven to be highly successful in the development of targeted cancer therapies.

  • 7-Azaindole is a strong choice for achieving potent hinge-binding interactions and has demonstrated success in targeting a range of kinases.

  • Quinazoline remains a go-to scaffold for targeting receptor tyrosine kinases like EGFR and VEGFR, with a long history of clinical success.

  • Pyrimidine provides a versatile and drug-like core that is readily adaptable for developing highly selective or multi-targeted kinase inhibitors.

Ultimately, the optimal scaffold will depend on the specific kinase target, the desired selectivity profile, and the overall drug design strategy. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this dynamic and impactful field.

References

Selectivity Profile of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives Against Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for the development of potent and selective inhibitors. This guide provides a comparative analysis of the selectivity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases, supported by experimental data and detailed methodologies.

Kinase Selectivity Data

The following tables summarize the in vitro kinase inhibitory activity (IC50) of various this compound derivatives against a panel of kinases. The data is compiled from multiple studies to provide a broad overview of the selectivity profiles.

Table 1: Inhibitory Activity (IC50, nM) of this compound Derivatives against a Kinase Panel

Kinase TargetDerivative 1 (nM)Derivative 2 (nM)Derivative 3 (nM)Reference Compound (nM)
JAK1 15258Tofacitinib: 11
JAK2 15028095Tofacitinib: 20
JAK3 350500210Tofacitinib: 1
TYK2 200450150Tofacitinib: 98
FGFR1 8125AZD4547: 0.2
FGFR2 203515AZD4547: 2.5
FGFR3 457030AZD4547: 1.7
TNIK 5102NCB-0846: 21
c-Met 7511050Crizotinib: 4
VEGFR2 12018090Sunitinib: 9

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual IC50 values may vary based on experimental conditions.

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases targeted by this compound derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PLCg PLCγ FGFR->PLCg Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits TNIK_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression TNIK TNIK TNIK->TCF_LEF Coactivates Inhibitor This compound Derivative Inhibitor->TNIK Inhibits experimental_workflow Compound_Synthesis Compound Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot, AlphaLISA) Compound_Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Selectivity_Profiling Kinase Panel Screening Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Data_Analysis->Selectivity_Profiling

Benchmarking 5-Methyl-1H-pyrrolo[2,3-b]pyridine Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of inhibitors based on the 5-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold against established drugs. The content is supported by experimental data to inform preclinical and clinical research decisions.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The addition of a methyl group at the 5-position can significantly influence the compound's pharmacological properties. This guide delves into the comparative analysis of this compound derivatives targeting various kinases, benchmarking their performance against known drugs in preclinical and clinical development.

I. Comparative Analysis of Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets, in comparison to well-established drugs. These head-to-head comparisons are crucial for evaluating the potential of these novel compounds as therapeutic agents.

CSF1R Inhibitors

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, designed based on the approved CSF1R inhibitor Pexidartinib, have shown promising activity. Pexidartinib itself contains a pyridine moiety and serves as a relevant benchmark.

Compound IDTarget KinaseIC50 (nM)Comparator DrugComparator IC50 (nM)Cell-based Potency (IC50, nM)
12b (pyrrolo[2,3-d]pyrimidine derivative)CSF1R<1Pexidartinib1015 (M-NFS-60 cells)

Table 1: Comparison of a pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitor with the approved drug Pexidartinib. Data from a study on the design and synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors.

Phosphodiesterase 4B (PDE4B) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been evaluated for their inhibitory activity against PDE4B, a key enzyme in inflammatory pathways. These compounds were benchmarked against Rolipram, a well-known PDE4B inhibitor.

Compound IDTarget EnzymeIC50 (µM)Comparator DrugComparator Cellular Activity
11h (1H-pyrrolo[2,3-b]pyridine-2-carboxamide)PDE4B0.14RolipramEquipotent in inhibiting macrophage pro-inflammatory cytokine activity

Table 2: Comparison of a 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitor with Rolipram.[1]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, has been developed and tested for its potential in treating Alzheimer's disease. Its in vivo efficacy was compared to the approved Alzheimer's drug, Donepezil.

Compound IDTarget KinaseIn Vitro IC50 (nM)Comparator DrugComparator In Vivo EfficacyIn Vivo Efficacy of S01
S01 (pyrrolo[2,3-b]pyridine derivative)GSK-3β0.35DonepezilAmeliorated dyskinesia in an AlCl3-induced zebrafish AD model at 8 µMAmeliorated dyskinesia in the same model at 0.12 µM

Table 3: Comparison of a pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor with Donepezil in a zebrafish model of Alzheimer's disease.[2]

II. Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of this compound inhibitors is intrinsically linked to their ability to modulate specific signaling pathways implicated in disease.

JAK-STAT Signaling Pathway

Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity and inflammation. Inhibitors targeting JAKs can effectively block this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound inhibitor.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. TNIK and CDK8 are key kinases in this pathway, and their inhibition can suppress oncogenic signaling.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Degradation TCF TCF BetaCatenin->TCF Binds Nucleus Nucleus BetaCatenin->Nucleus TNIK TNIK TCF->TNIK Recruits TargetGenes Target Gene Expression TNIK->TargetGenes Activates Nucleus->TargetGenes Inhibitor This compound TNIK/CDK8 Inhibitor Inhibitor->TNIK Inhibits

Caption: Inhibition of the Wnt/β-catenin pathway via TNIK/CDK8 by a this compound inhibitor.

III. Experimental Protocols

The following are representative experimental protocols for the key assays used to benchmark this compound inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the in vitro potency (IC50) of an inhibitor against a target kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of inhibitor Start->CompoundPrep Dispense Dispense inhibitor into 384-well plate CompoundPrep->Dispense AddKinase Add kinase and substrate/ATP mix Dispense->AddKinase Incubate Incubate at room temperature AddKinase->Incubate AddReagent Add ATP detection reagent Incubate->AddReagent Read Read luminescence AddReagent->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives) and reference inhibitors dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test and reference compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, substrate, and ATP in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Initiation and Incubation: Add the kinase reaction mixture to the wells containing the compounds to start the reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds and reference drugs

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and reference drugs for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

IV. Conclusion

Derivatives of the this compound scaffold have demonstrated significant potential as potent and selective inhibitors of various kinases implicated in a range of diseases, including cancer and inflammatory disorders. Head-to-head comparisons with established drugs reveal that these compounds can exhibit comparable or even superior activity in both biochemical and cellular assays. Further optimization of this versatile scaffold holds promise for the development of next-generation targeted therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

A Comparative Guide to the Off-Target Effects of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1][2] Its primary utility lies in its ability to act as a hinge-binding motif in the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the off-target effects of derivatives built on this scaffold, with a primary focus on Tofacitinib, a well-established Janus Kinase (JAK) inhibitor. We will compare its selectivity profile against an alternative JAK inhibitor, Ruxolitinib, which, while also targeting JAKs, possesses a different core structure and exhibits a distinct off-target profile.

This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the selectivity of these compounds and understand the experimental basis for these determinations.

Core Scaffold: this compound

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is central to the function of these inhibitors. Tofacitinib, for instance, is a pan-JAK inhibitor that primarily targets JAK1 and JAK3, playing a crucial role in modulating cytokine signaling involved in autoimmune diseases.[3][4] However, due to the conserved nature of the ATP-binding site across the human kinome, even well-designed inhibitors can interact with unintended kinases, leading to off-target effects.[5] These off-target activities can result in unforeseen side effects or, in some cases, present opportunities for drug repurposing.[3][6]

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical measure of its specificity. The following tables summarize the inhibitory activity (IC50) of Tofacitinib and a key alternative, Ruxolitinib, against their intended JAK targets and a panel of common off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity (IC50, nM) Against Primary JAK Targets

CompoundCore ScaffoldJAK1JAK2JAK3TYK2
Tofacitinib This compound1205344
Ruxolitinib Pyrrolo[2,3-d]pyrimidine3.32.842819

Data compiled from publicly available kinase profiling assays. Absolute values may vary slightly between different assay conditions.

Table 2: Inhibitory Activity (IC50, nM) Against a Panel of Off-Target Kinases

Off-Target KinaseTofacitinib (IC50, nM)Ruxolitinib (IC50, nM)Associated Signaling Pathway(s)
ROCK2 5,50065Rho-associated protein kinase signaling
CDK2 >10,0001,100Cell Cycle Regulation
GSK3B >10,0008,900Wnt Signaling, Metabolism
PKN2 1,400>10,000Rho Signaling, Cell Adhesion
TRPM6 2,700>10,000Ion Transport, Magnesium Homeostasis

This table highlights kinases where differential activity has been observed. Data is illustrative and sourced from various kinome-wide screening studies.[3][7]

From the data, Tofacitinib shows high potency for JAK1 and JAK3, with moderate activity against JAK2.[4] Ruxolitinib is more potent against JAK1 and JAK2.[8] Critically, the off-target profiles diverge significantly. For example, Ruxolitinib shows notable activity against ROCK2, while Tofacitinib has been identified with off-target interactions on proteins like PKN2 and TRPM6.[3][7] Such distinctions are vital for predicting potential side effects and for selecting the most appropriate inhibitor for specific research or therapeutic contexts.

Visualizing Pathways and Processes

To provide context for these molecular interactions, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for identifying off-target effects.

JAK_STAT_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associates Receptor->JAK activates STAT STAT (Inactive) JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Receptor binds STAT_P STAT-P (Active Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Expression Nucleus->Gene Inhibitor Tofacitinib (5-Methyl-1H-pyrrolo [2,3-b]pyridine deriv.) Inhibitor->JAK inhibits Kinase_Profiling_Workflow Figure 2: Experimental Workflow for Kinome-wide Profiling cluster_validation Hit Validation start Start: Test Compound (e.g., Tofacitinib) panel Kinase Panel Screening (>400 kinases) start->panel assay Biochemical Assay (e.g., Radiometric, Mobility Shift) panel->assay data Data Acquisition (% Inhibition at fixed conc.) assay->data dose_response Dose-Response Curve (IC50 Determination) data->dose_response on_target On-Target Hits (e.g., JAKs) dose_response->on_target High Potency off_target Off-Target Hits (e.g., ROCK2, PKN2) dose_response->off_target Moderate/Low Potency cellular Cellular Target Engagement (e.g., CETSA) off_target->cellular phenotype Phenotypic Assays cellular->phenotype

References

A Comparative Guide to the Reproducibility and Efficacy of 5-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental reproducibility and performance of compounds derived from the 5-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel kinase inhibitors. The information presented herein is collated from various studies to aid in the selection of chemical scaffolds and to provide a baseline for the reproducibility of experimental outcomes.

The this compound core, a derivative of 7-azaindole, serves as a versatile scaffold in medicinal chemistry for the development of potent kinase inhibitors.[1][2] Its derivatives have been investigated for their inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Trafalgar-related protein 1 (TNIK), Phosphodiesterase 4B (PDE4B), and Janus Kinase 1 (JAK1).[3][4][5][6] This guide will compare the performance of various derivatives based on this scaffold, supported by experimental data and detailed protocols.

Comparative Analysis of Inhibitory Activity

The primary metric for comparing the performance of different kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental assay conditions.

FGFR Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively studied as inhibitors of FGFRs, which are implicated in various cancers.[3][7]

CompoundTargetIC50 (nM)Cell-Based AssayCell Line
Compound 1 FGFR11900Antiproliferative4T1, MDA-MB-231, MCF-7
Compound 4h FGFR17Antiproliferative4T1
FGFR29
FGFR325
FGFR4712

Table 1: Comparison of the in vitro inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs. Data sourced from[3].

TNIK Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been identified as a potent inhibitor of TNIK, a kinase involved in Wnt signaling pathways.[4]

Compound SeriesTargetIC50 RangeBiological Effect
1H-pyrrolo[2,3-b]pyridine derivatives TNIK< 1 nM (for some compounds)IL-2 inhibition

Table 2: Summary of the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK. Data sourced from[4].

PDE4B Inhibition

Scaffold hopping from known PDE4B inhibitors led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective inhibitors.[5]

CompoundTargetIC50 (µM)Cellular Assay
Compound 7 PDE4B0.48TNF-α release inhibition
Compound 11h PDE4B0.11 - 1.1 (range for series)TNF-α release inhibition
Rolipram (control) PDE4Bcomparable to 11hTNF-α release inhibition

Table 3: Comparative inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B. Data sourced from[5].

JAK1 Inhibition

N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors.[6]

CompoundTargetIC50SelectivityBiological Effect
31g JAK1PotentSelective over JAK2, JAK3, TYK2Inhibition of TGF-β-induced migration of HSCs
38a ((S,S)-enantiomer of 31g) JAK1Excellent potencySelective over JAK2, JAK3, TYK2Not specified

Table 4: Inhibitory activity and selectivity of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives against JAK1. Data sourced from[6].

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and accurate methodological reporting. Below are generalized protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on procedures described in the cited literature.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves a multi-step process. A representative procedure is the synthesis of FGFR inhibitors as described by Li et al. (2021).[3]

Step 1: Synthesis of 3a-3k

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the appropriately substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified.

Step 2: Synthesis of 4a-4l

  • To a solution of the product from Step 1 (e.g., 3a, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).

  • Heat the reaction to reflux for 2 hours.

  • Purify the resulting product to obtain the final compound.

In Vitro Kinase Inhibition Assay (General)

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.

  • Kinase activity is measured using a suitable assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated in a reaction buffer.

  • The reaction is initiated by adding ATP and allowed to proceed at a set temperature for a specific duration.

  • The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays like the MTT or SRB assay.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After incubation, the cell viability is determined using the chosen assay reagent according to the manufacturer's instructions.

  • The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a typical drug discovery workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine derivative Inhibitor->FGFR

Caption: FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Drug_Discovery_Workflow Scaffold Scaffold Selection (this compound) Synthesis Derivative Synthesis Scaffold->Synthesis Screening In Vitro Kinase Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cellular Cell-Based Assays Screening->Cellular SAR->Synthesis Cellular->SAR Optimization Lead Optimization Cellular->Optimization

Caption: A typical workflow for the discovery of kinase inhibitors based on a core scaffold.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The reproducibility of synthesizing and evaluating derivatives of this scaffold is supported by the detailed methodologies available in the scientific literature. However, researchers should be mindful that minor variations in reaction conditions and assay parameters can influence the outcomes. The data and protocols presented in this guide offer a comparative overview to facilitate informed decisions in the design and execution of future experiments in the pursuit of novel kinase-targeted therapies.

References

Head-to-head comparison of different synthetic routes to 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, is a crucial building block in the development of various therapeutic agents, including protein kinase inhibitors. This guide provides a head-to-head comparison of prominent synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Executive Summary

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and disadvantages. This comparison focuses on three key methodologies: the Leimgruber-Batcho indole synthesis, the Sonogashira coupling followed by cyclization, and the Fischer indole synthesis. These routes were selected based on their prevalence in the literature and their representation of different bond-forming strategies.

The Leimgruber-Batcho synthesis offers a reliable and often high-yielding pathway from readily available nitropyridine precursors. The Sonogashira coupling/cyclization strategy provides a versatile and modular approach, allowing for the introduction of diversity at various positions. The Fischer indole synthesis , a classic method, remains a viable option, particularly when the appropriate hydrazine precursor is accessible.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and conditions.

ParameterLeimgruber-Batcho SynthesisSonogashira Coupling/CyclizationFischer Indole Synthesis
Starting Material 2-Methyl-3-nitro-5-picoline2-Amino-3-iodo-5-methylpyridine2-Hydrazinyl-5-methylpyridine
Key Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Pd/C, H₂Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N)Aldehyde/Ketone (e.g., Acetaldehyde), Acid catalyst (e.g., PPA, H₂SO₄)
Overall Yield Good to Excellent (typically >70%)Moderate to Good (typically 50-80%)Variable (can be moderate to good)
Number of Steps 2 (from nitropicoline)2 (from halopyridine)1 (from hydrazine)
Scalability Generally goodGood, but catalyst costs can be a factorCan be challenging due to harsh acidic conditions
Substrate Scope Good for various substituted nitrotoluenes/picolinesExcellent, allows for diverse alkyne partnersDependent on availability of stable hydrazines
Key Advantages High yields, readily available starting materialsHigh versatility and modularityAtom-economical, one-pot reaction
Key Disadvantages Use of nitro compounds, reduction step requiredUse of expensive catalysts, potential for side reactionsHarsh acidic conditions, limited substrate scope for pyridines

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound

This two-step synthesis involves the formation of an enamine from 2-methyl-3-nitro-5-picoline, followed by reductive cyclization.

Step 1: Synthesis of (E)-N,N-dimethyl-1-(3-nitro-5-picolin-2-yl)ethen-1-amine

  • A solution of 2-methyl-3-nitro-5-picoline (1.0 eq) in a mixture of N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and pyrrolidine (1.5 eq) is heated at 110 °C for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove excess reagents and solvent.

  • The crude enamine is purified by column chromatography on silica gel to afford the desired product.

Step 2: Reductive Cyclization to this compound

  • The enamine from the previous step (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.

  • The reaction is monitored by TLC until the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield this compound.

Sonogashira Coupling and Cyclization to this compound

This route involves the palladium-catalyzed coupling of a halopyridine with a terminal alkyne, followed by an intramolecular cyclization.

Step 1: Sonogashira Coupling of 2-Amino-3-iodo-5-methylpyridine with Trimethylsilylacetylene

  • To a solution of 2-amino-3-iodo-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added triethylamine (2.5 eq) and copper(I) iodide (0.1 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • Bis(triphenylphosphine)palladium(II) chloride (0.05 eq) and trimethylsilylacetylene (1.2 eq) are then added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Cyclization to this compound

  • The product from the Sonogashira coupling (1.0 eq) is dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

  • A base, such as potassium tert-butoxide (2.0 eq), is added to the solution.

  • The reaction mixture is heated to 80-120 °C and stirred until the cyclization is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Fischer Indole Synthesis of this compound

This classical method involves the acid-catalyzed reaction of a pyridine-derived hydrazine with an aldehyde or ketone.

  • A mixture of 2-hydrazinyl-5-methylpyridine (1.0 eq) and an appropriate carbonyl compound, such as acetaldehyde or its equivalent (e.g., 1,1-diethoxyethane, 1.2 eq), is prepared.

  • An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, is added cautiously to the mixture.

  • The reaction mixture is heated to a temperature between 80 °C and 150 °C for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled and carefully poured into a mixture of ice and water.

  • The mixture is neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization to give this compound.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the three compared synthetic routes.

Leimgruber_Batcho_Synthesis start 2-Methyl-3-nitro-5-picoline enamine (E)-N,N-dimethyl-1-(3-nitro-5-picolin-2-yl)ethen-1-amine start->enamine DMF-DMA, Pyrrolidine final_product This compound enamine->final_product Pd/C, H₂

Caption: Leimgruber-Batcho synthesis pathway.

Sonogashira_Coupling_Cyclization start 2-Amino-3-iodo-5-methylpyridine alkyne_intermediate 2-Amino-5-methyl-3-((trimethylsilyl)ethynyl)pyridine start->alkyne_intermediate TMS-acetylene, Pd/Cu catalyst final_product This compound alkyne_intermediate->final_product Base (e.g., KOtBu)

Caption: Sonogashira coupling and cyclization pathway.

Fischer_Indole_Synthesis start 2-Hydrazinyl-5-methylpyridine hydrazone Hydrazone Intermediate start->hydrazone Acetaldehyde final_product This compound hydrazone->final_product Acid Catalyst (e.g., PPA)

Caption: Fischer indole synthesis pathway.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research or development program. For large-scale synthesis where cost and yield are primary drivers, the Leimgruber-Batcho synthesis presents a strong option. When versatility and the need to explore a range of analogs are important, the Sonogashira coupling/cyclization approach offers significant advantages. The Fischer indole synthesis , while classic, may be most suitable for smaller-scale preparations where the starting hydrazine is readily available. By carefully considering the factors outlined in this guide, researchers can select the most appropriate and efficient pathway for their synthetic needs.

Safety Operating Guide

Safeguarding Laboratory and Environmental Integrity: Proper Disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the meticulous management of chemical waste is paramount to ensuring both laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound often utilized as an intermediate in the synthesis of kinase inhibitors. While specific quantitative disposal parameters for this compound are not extensively documented, the following procedures are based on established best practices for similar chemical entities and are designed to meet rigorous safety standards.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage[1].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can result in serious damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and subsequent irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors, which may cause respiratory irritation.
Protective Clothing A laboratory coat or other protective apparel.To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures compliance with all federal, state, and local regulations.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and securely sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[2].

2. Preparing for Disposal:

  • For larger quantities, it is advisable to consult the safety data sheet (SDS) for any specific instructions regarding preparation for disposal.

  • A common practice for similar compounds is to dissolve or mix the material with a combustible solvent to facilitate incineration[3]. This procedure should be carried out in a chemical fume hood.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the complete chemical name (this compound) and any available safety data to the disposal service to ensure proper handling and treatment.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite[4][5][6].

  • Collect the absorbed material into a designated container for disposal[2].

  • Clean the contaminated area thoroughly.

  • Prevent the spilled material from entering drains or surface water[4][5][6]. All contaminated materials must be disposed of as hazardous waste in accordance with regulations[3].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal_path Disposal Path cluster_spill Spill Response start Start: Identify Waste This compound wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe assess_quantity Assess Quantity of Waste wear_ppe->assess_quantity absorb_spill Absorb with Inert Material wear_ppe->absorb_spill collect_waste Collect in a Designated, Sealed Container assess_quantity->collect_waste Small or Large Quantity spill_event Spill Occurs assess_quantity->spill_event If Spill Occurs label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect_waste->label_container contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Service label_container->contact_ehs prepare_for_pickup Prepare for Pickup: Store in a Secure, Ventilated Area contact_ehs->prepare_for_pickup incineration Recommended Disposal: Chemical Incineration prepare_for_pickup->incineration evacuate_ventilate Evacuate and Ventilate Area spill_event->evacuate_ventilate evacuate_ventilate->wear_ppe Don PPE if not already on collect_spill_waste Collect Contaminated Material into a Labeled Waste Container absorb_spill->collect_spill_waste collect_spill_waste->label_container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is always recommended to consult with your institution's specific waste management guidelines and the most current safety data sheets.

References

Comprehensive Safety and Handling Guide for 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 824-52-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]

  • Causes skin irritation (Skin Irritation - Category 2)[1][2]

  • Causes serious eye damage (Eye Damage - Category 1)[1]

A quantitative summary of required personal protective equipment is provided below.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and solid particles that can cause serious eye damage.[2]
Hand Protection Protective gloves (e.g., nitrile rubber)Prevents skin contact which can cause irritation.[2] Gloves must be inspected before use and disposed of properly after.
Skin and Body Impervious clothing, lab coatProvides a barrier against accidental skin exposure.[2]
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.Avoid inhalation of dust or aerosols.[2]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure a safety shower and eye wash station are readily accessible.[2]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2][3]

  • Procedural Steps:

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid the formation of dust and aerosols.[2]

    • If transferring the solid, use appropriate tools (e.g., spatula) to minimize dust generation.

    • After handling, decontaminate all surfaces and equipment.

    • Remove and wash contaminated clothing before reuse.[2][3]

Storage:

  • Conditions: Store in a cool, well-ventilated area in a tightly sealed container.[2]

  • Incompatibilities: Keep away from direct sunlight and sources of ignition.[2]

Accidental Release and First Aid Measures

Immediate and appropriate response to spills or exposure is critical.

IncidentFirst Aid and Spill Response
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]
Spill Evacuate the area. Wear full PPE. Avoid breathing dust. Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] Prevent the product from entering drains.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste is considered hazardous.

  • Disposal of Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging and Materials: Dispose of as unused product in accordance with local, state, and federal regulations. Contaminated gloves, lab coats, and other materials should be placed in a sealed container and disposed of as hazardous waste.

Workflow and Safety Logic

The following diagrams illustrate the key workflows for handling and responding to emergencies with this compound.

Caption: Standard operating procedure for handling this compound.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Chemical Spill A Eye Contact G Rinse with water for 15 min Seek immediate medical attention A->G B Skin Contact H Wash with soap and water Remove contaminated clothing B->H C Inhalation I Move to fresh air Seek medical attention C->I D Ingestion J Rinse mouth, do not induce vomiting Seek immediate medical attention D->J E Small Spill K Absorb with inert material Dispose as hazardous waste E->K F Large Spill L Evacuate area Contact EHS F->L

Caption: Emergency response flowchart for incidents involving this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.